[3-(Trifluoromethoxy)phenyl]hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-2-5(4-6)12-11/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUYGXWLFYYEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409354 | |
| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-49-2 | |
| Record name | [3-(Trifluoromethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [3-(Trifluoromethoxy)phenyl]hydrazine
Foreword: The Strategic Importance of the Trifluoromethoxy Moiety in Modern Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, the quest for novel molecular entities with enhanced pharmacological profiles is a perpetual challenge. In this landscape, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group holds a position of particular significance. Its unique electronic properties and steric profile can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
This guide provides a comprehensive technical overview of the synthesis and characterization of [3-(trifluoromethoxy)phenyl]hydrazine, a key building block for introducing the 3-(trifluoromethoxy)phenyl motif into a diverse range of pharmacologically active compounds. As a senior application scientist, my objective is not merely to present a series of protocols, but to provide a causal understanding of the experimental choices, ensuring that each step is a self-validating system grounded in established chemical principles.
I. Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most reliably achieved through a classical two-step sequence commencing with the readily available 3-(trifluoromethoxy)aniline. This process involves:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt.
-
Reduction: The subsequent reduction of the diazonium intermediate to the desired hydrazine.
This synthetic strategy is both robust and scalable, making it suitable for laboratory-scale research and larger-scale production for preclinical and clinical development.
A. The Underlying Chemistry: A Mechanistic Perspective
The conversion of an aniline to a hydrazine is a well-established transformation in organic synthesis. The initial diazotization reaction proceeds via the in-situ generation of nitrous acid (HONO) from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[3] The electrophilic nitrosonium ion (NO+) then attacks the nucleophilic amine, leading to the formation of a diazonium salt after a series of proton transfer and dehydration steps.
The subsequent reduction of the diazonium salt to a hydrazine can be accomplished using various reducing agents. While reagents like stannous chloride (SnCl2) are effective, sodium sulfite (Na2SO3) presents a more environmentally benign and cost-effective alternative, which is the focus of the detailed protocol below.[4][5] The mechanism of reduction by sulfite involves the nucleophilic attack of the bisulfite ion on the terminal nitrogen of the diazonium cation, followed by a series of protonation and rearrangement steps, ultimately yielding the hydrazine upon acidic workup.
The choice of the meta-position for the trifluoromethoxy group is strategic. The electron-withdrawing nature of the -OCF3 group can influence the reactivity of the aromatic ring and the stability of the diazonium intermediate, necessitating careful control of reaction conditions.
B. Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of analogous trifluoromethyl-substituted phenylhydrazines and represents a reliable method for the preparation of this compound hydrochloride.[4]
Materials and Reagents:
-
3-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Sodium Sulfite (Na2SO3)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 25% w/v)
-
An appropriate organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step 1: Diazotization of 3-(Trifluoromethoxy)aniline
-
In the three-necked round-bottom flask, combine 3-(trifluoromethoxy)aniline with concentrated hydrochloric acid and deionized water. The molar ratio should be carefully controlled, with an excess of acid to ensure complete salt formation and to provide the acidic medium for diazotization.
-
Cool the stirred mixture to 0-5 °C using an ice bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt and to minimize side reactions.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride suspension via the dropping funnel, ensuring the temperature remains below 5 °C. The addition should be controlled to manage any exotherm and to prevent the localized buildup of nitrous acid.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The formation of the diazonium salt is typically indicated by a change in the color and consistency of the reaction mixture.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of sodium sulfite in deionized water and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred sodium sulfite solution. The rate of addition should be carefully controlled to maintain the low temperature.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid and then heat to reflux for 1-4 hours. This step is crucial for the hydrolysis of the intermediate and the formation of the hydrazine hydrochloride salt.
-
Cool the reaction mixture to 0-5 °C to precipitate the this compound hydrochloride.
-
Collect the solid product by vacuum filtration using a Büchner funnel, and wash it with a small amount of cold water.
-
Dry the product under vacuum to obtain the crude hydrazine hydrochloride salt.
Step 3: Liberation of the Free Hydrazine Base (Optional)
-
The hydrochloride salt can often be used directly in subsequent reactions, such as the Fischer indole synthesis.[6]
-
To obtain the free base, the hydrochloride salt is suspended in water and a solution of a strong base, such as sodium hydroxide, is added until the mixture is basic.[5]
-
The liberated free hydrazine can then be extracted into an organic solvent like diethyl ether or ethyl acetate.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield this compound as an oil or low-melting solid.
Diagram of the Synthesis Workflow:
Caption: Overall workflow for the synthesis of this compound.
II. Comprehensive Characterization: A Multi-Technique Approach
The unambiguous identification and purity assessment of this compound are paramount for its successful application in subsequent synthetic endeavors. A combination of spectroscopic and chromatographic techniques should be employed for a comprehensive characterization.
A. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the hydrazine moiety (-NHNH2) will appear as broad singlets, and their chemical shift can be concentration-dependent and may exchange with D2O.
-
13C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the -OCF3 and -NHNH2 substituents.
-
19F NMR: Fluorine NMR is a highly sensitive technique for fluorinated compounds. A single signal, a singlet, is expected for the -OCF3 group, providing a clear confirmation of its presence.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. For this compound (C7H7F3N2O), the expected exact mass can be calculated and compared with the observed mass from high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies to look for include N-H stretching bands for the hydrazine group (typically in the range of 3200-3400 cm-1) and C-F stretching bands for the trifluoromethoxy group (typically in the range of 1100-1300 cm-1).
B. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is an essential technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method with UV detection is commonly used for the analysis of aromatic compounds. The purity is determined by integrating the peak area of the main product relative to the total peak area.
Thin-Layer Chromatography (TLC):
TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of the starting material and the appearance of the product can be visualized under UV light or by using a suitable staining agent.[7]
C. Physicochemical Properties
A summary of the expected physicochemical properties of this compound and its hydrochloride salt is provided in the table below.
| Property | This compound Hydrochloride | This compound (Free Base) |
| Molecular Formula | C7H8ClF3N2O | C7H7F3N2O |
| Molecular Weight | 228.60 g/mol | 192.14 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in water | Sparingly soluble in water, soluble in organic solvents |
III. Applications in Drug Development: A Gateway to Novel Therapeutics
This compound is a valuable intermediate in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Its primary utility lies in the Fischer indole synthesis , a powerful reaction for the construction of the indole nucleus, which is a privileged scaffold in medicinal chemistry.[6][8][9][10]
By reacting this compound with various ketones or aldehydes under acidic conditions, a diverse library of 6-(trifluoromethoxy)-substituted indoles can be generated. These indoles can serve as precursors for the synthesis of:
-
Anti-inflammatory agents: The indole core is present in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimigraine drugs: The triptan class of drugs for migraine treatment are indole derivatives.[8]
-
Anticancer agents: Many kinase inhibitors and other anticancer drugs feature the indole scaffold.
-
Central nervous system (CNS) active compounds: Indole derivatives have shown activity as antidepressants, antipsychotics, and anxiolytics.
The presence of the 3-(trifluoromethoxy)phenyl moiety can confer advantageous properties to the final drug candidate, such as improved metabolic stability and enhanced cell permeability, potentially leading to improved efficacy and a better pharmacokinetic profile.[1]
Diagram of the Fischer Indole Synthesis Application:
Caption: Application of the title compound in the Fischer indole synthesis.
IV. Purification and Handling: Ensuring Quality and Safety
Purification:
The primary method for purifying the solid this compound hydrochloride is crystallization .[11] A suitable solvent system should be chosen where the compound is soluble at elevated temperatures and sparingly soluble at lower temperatures. This allows for the selective crystallization of the pure product, leaving impurities behind in the mother liquor.
For the free base, which may be an oil, purification can be achieved by distillation under reduced pressure if it is thermally stable. Alternatively, column chromatography on silica gel can be employed for smaller quantities.
Handling and Storage:
Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
This compound and its salts should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
V. Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound is a strategically important building block that provides a reliable entry point for the incorporation of the 3-(trifluoromethoxy)phenyl moiety into drug candidates. The synthetic route via diazotization of the corresponding aniline followed by reduction is a robust and well-understood process. Comprehensive characterization using a suite of analytical techniques is essential to ensure the quality and purity of this key intermediate. Its application in the Fischer indole synthesis and other cyclization reactions opens up a vast chemical space for the discovery of novel therapeutics with potentially enhanced pharmacological properties. This guide serves as a foundational resource for researchers and scientists seeking to leverage the unique benefits of the trifluoromethoxy group in their drug development programs.
References
- 1. scbt.com [scbt.com]
- 2. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemscene.com [chemscene.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. longdom.org [longdom.org]
physical and chemical properties of [3-(Trifluoromethoxy)phenyl]hydrazine
An In-depth Technical Guide to the Physical and Chemical Properties of [3-(Trifluoromethoxy)phenyl]hydrazine
Introduction
This compound is a substituted aromatic hydrazine that holds significant interest for researchers and professionals in drug development and synthetic chemistry. The presence of the trifluoromethoxy group (-OCF₃) on the phenyl ring imparts unique electronic properties, influencing the reactivity and potential applications of the molecule. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound and its more commonly available hydrochloride salt, offering insights into its synthesis, reactivity, and applications in medicinal chemistry.
Molecular Structure and Properties
The foundational characteristics of a molecule are dictated by its structure. The trifluoromethoxy group is a strong electron-withdrawing group, which significantly impacts the nucleophilicity of the hydrazine moiety.
Molecular Structure of this compound
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound and its hydrochloride salt is presented below. It is important to note that information on the free base is limited, and much of the available data pertains to the more stable hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| CAS Number | Not available | 133115-55-6[1] |
| Molecular Formula | C₇H₇F₃N₂O | C₇H₈ClF₃N₂O[1] |
| Molecular Weight | 192.14 g/mol | 228.60 g/mol |
| Physical Form | Not available | Solid |
| Purity | Not available | 97% |
| Storage Conditions | Not available | 4°C, stored under nitrogen |
| Solubility | Not available | Not available |
Synthesis of Substituted Phenylhydrazines
The synthesis of substituted phenylhydrazines, such as the trifluoromethoxy derivative, typically follows a well-established pathway involving the diazotization of the corresponding aniline followed by reduction. This classical approach can be adapted for both batch and continuous flow processes.[2][3]
General Synthesis Workflow for this compound
Representative Experimental Protocol:
-
Diazotization: 3-(Trifluoromethoxy)aniline is dissolved in a suitable acidic medium, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.
-
Reduction: The freshly prepared diazonium salt solution is then added to a solution of a reducing agent. Common reducing agents for this transformation include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃). The reaction is stirred until the reduction is complete.
-
Work-up and Isolation: The reaction mixture is typically basified to liberate the free hydrazine base, which is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification and Salt Formation: The crude hydrazine can be purified by chromatography or distillation. For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid, leading to the precipitation of the more stable salt.[3]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily governed by the hydrazine functional group, with its reactivity profile modulated by the electron-withdrawing trifluoromethoxy substituent.
Nucleophilic Character
The lone pair of electrons on the terminal nitrogen of the hydrazine moiety confers nucleophilic character, allowing it to participate in a variety of chemical transformations. However, the electron-withdrawing nature of the 3-(trifluoromethoxy)phenyl group reduces the electron density on the hydrazine, making it a weaker nucleophile compared to unsubstituted phenylhydrazine.
Formation of Hydrazones
A characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in synthetic chemistry for the derivatization of carbonyl compounds and as a key step in more complex transformations like the Fischer indole synthesis.
Radical Chemistry
Hydrazine derivatives can serve as precursors to carbon-centered radicals.[4] Under oxidative conditions, they can undergo extrusion of dinitrogen to generate aryl radicals. These highly reactive intermediates can then participate in various carbon-carbon bond-forming reactions, including addition to alkenes.[4]
Applications in Drug Discovery and Development
The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its ability to enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functional groups. Consequently, trifluoromethoxy-containing building blocks are of great interest in the design of novel therapeutic agents.
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Phenylhydrazines are key intermediates in the synthesis of a wide range of heterocyclic compounds, including indoles, pyrazoles, and pyridazines, which form the core of many pharmaceuticals.
For instance, compounds containing the trifluoromethylphenyl moiety, a close structural analog, are found in drugs like Sorafenib, an anticancer agent.[5] The electronic properties of the trifluoromethoxy group are similar to the trifluoromethyl group, suggesting that this compound could be a valuable precursor for the synthesis of new drug candidates with improved pharmacokinetic profiles.
Safety and Handling
This compound and its salts are classified as hazardous chemicals and should be handled with appropriate safety precautions.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]
-
Ventilation: Use only outdoors or in a well-ventilated area.[6]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store at 4°C under an inert atmosphere.[6]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While detailed information on the free base is sparse, the properties and reactivity can be inferred from its more stable hydrochloride salt and related analogs. Its synthesis follows established chemical principles, and its reactivity as a nucleophile and a radical precursor opens avenues for the construction of complex molecular architectures. The presence of the trifluoromethoxy group makes it an attractive building block for the development of novel pharmaceuticals with enhanced properties. As with all hydrazine derivatives, proper safety protocols must be strictly followed during its handling and use.
References
- 1. pschemicals.com [pschemicals.com]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.dk [fishersci.dk]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to [3-(Trifluoromethoxy)phenyl]hydrazine CAS Number 133115-55-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [3-(Trifluoromethoxy)phenyl]hydrazine, focusing on its synthesis, physicochemical properties, and applications in modern organic synthesis, particularly in the construction of pharmaceutically relevant scaffolds. As a key building block, the strategic incorporation of the trifluoromethoxy group offers unique advantages in modulating the biological and physicochemical properties of target molecules.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a powerful tool in medicinal chemistry, imparting a unique combination of properties to a parent molecule.[1] Unlike its trifluoromethyl (-CF₃) counterpart, the -OCF₃ group offers a more nuanced modulation of lipophilicity and electronic character.[1]
The high electronegativity of the fluorine atoms significantly influences the electron distribution within the molecule, which can enhance binding affinities with biological targets.[1] A key advantage of the trifluoromethoxy group is its substantial contribution to lipophilicity, often more so than a trifluoromethyl group.[1] This property is critical for improving a drug candidate's ability to cross biological membranes, thereby enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Furthermore, the carbon-fluorine bonds within the -OCF₃ group are exceptionally strong, making them resistant to metabolic degradation.[1] This increased metabolic stability can lead to a longer drug half-life, potentially reducing the required dosage and frequency of administration.[1]
Physicochemical and Spectroscopic Profile
This compound is most commonly handled and commercially available as its hydrochloride salt (CAS Number: 133115-55-6) due to its enhanced stability and better handling characteristics compared to the free base.[1]
| Property | Value | Source |
| CAS Number | 133115-55-6 | |
| Molecular Formula | C₇H₈ClF₃N₂O | [1] |
| Molecular Weight | 228.60 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage | 4°C, under nitrogen | [2] |
| Purity | Typically ≥97% | [2] |
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the meta substitution pattern of the trifluoromethoxy and hydrazine groups. The protons of the hydrazine moiety (-NHNH₂) would likely appear as broad signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the three fluorine atoms.
FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic ring, C=C aromatic ring stretching vibrations, and strong C-F stretching vibrations associated with the trifluoromethoxy group.
Mass Spectrometry: The mass spectrum under electron ionization would likely show a molecular ion peak corresponding to the free base, with fragmentation patterns involving the loss of the hydrazine moiety and characteristic cleavages of the trifluoromethoxy group.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride typically follows a well-established pathway for the preparation of substituted phenylhydrazines, starting from the corresponding aniline derivative. The process involves two key steps: diazotization followed by reduction.
dot
graph SynthesisWorkflow {
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Start [label="3-(Trifluoromethoxy)aniline", shape=ellipse, fillcolor="#FBBC05"]; Diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; Diazonium [label="[3-(Trifluoromethoxy)phenyl]diazonium chloride\n(in situ intermediate)"]; Reduction [label="Reduction\n(e.g., SnCl₂/HCl or Na₂SO₃)"]; Product [label="this compound\nHydrochloride", shape=ellipse, fillcolor="#34A853"];
Start -> Diazotization; Diazotization -> Diazonium; Diazonium -> Reduction; Reduction -> Product; }
Figure 1: Synthetic workflow for this compound HCl.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of analogous substituted phenylhydrazine hydrochlorides.
Step 1: Diazotization of 3-(Trifluoromethoxy)aniline
-
In a reaction vessel equipped with a stirrer and a thermometer, a solution of 3-(trifluoromethoxy)aniline in concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition is controlled to manage the exothermic reaction.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, a solution of a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or an aqueous solution of sodium sulfite, is prepared and cooled.
-
The cold diazonium salt solution from Step 1 is added portion-wise to the reducing solution, again with careful temperature control.
-
After the addition is complete, the reaction mixture is allowed to stir, and the temperature may be gradually raised to room temperature or gently heated to drive the reduction to completion.
-
Upon cooling, the this compound hydrochloride precipitates out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., brine or diethyl ether) to remove impurities, and dried under vacuum.
Applications in the Synthesis of Bioactive Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis and pyrazoles through condensation reactions.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[3][4]
dot
graph FischerIndole {
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Hydrazine [label="this compound", shape=ellipse, fillcolor="#FBBC05"]; Ketone [label="Ketone/Aldehyde\n(e.g., R-CO-R')", shape=ellipse, fillcolor="#FBBC05"]; Condensation [label="Condensation\n(Acid Catalyst)"]; Hydrazone [label="Phenylhydrazone\nIntermediate"]; Rearrangement [label="[1][1]-Sigmatropic\nRearrangement"]; Cyclization [label="Cyclization &\n-NH₃"]; Indole [label="5-(Trifluoromethoxy)-\nsubstituted Indole", shape=ellipse, fillcolor="#34A853"];
Hydrazine -> Condensation; Ketone -> Condensation; Condensation -> Hydrazone; Hydrazone -> Rearrangement; Rearrangement -> Cyclization; Cyclization -> Indole; }
Figure 2: Generalized Fischer Indole Synthesis pathway.
Protocol: Synthesis of a 5-(Trifluoromethoxy)-substituted Indole
-
To a solution of this compound hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of the desired ketone or aldehyde is added.
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added to the mixture.[3][5]
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is worked up by neutralization with a base and extraction with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 5-(trifluoromethoxy)-substituted indole.
Synthesis of Pyrazole Derivatives
Substituted pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities.[6] They can be synthesized through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[6][7]
dot
graph PyrazoleSynthesis {
graph [rankdir="LR", splines=ortho, nodesep=0.7];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=1.5, color="#5F6368"];
edge [color="#34A853", penwidth=1.5];
Hydrazine [label="this compound", shape=ellipse, fillcolor="#FBBC05"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompound", shape=ellipse, fillcolor="#FBBC05"]; Cyclocondensation [label="Cyclocondensation\n(e.g., in Ethanol, reflux)"]; Pyrazole [label="1-[3-(Trifluoromethoxy)phenyl]-\nsubstituted Pyrazole", shape=ellipse, fillcolor="#34A853"];
Hydrazine -> Cyclocondensation; Dicarbonyl -> Cyclocondensation; Cyclocondensation -> Pyrazole; }
Figure 3: Synthesis of pyrazoles from this compound.
Protocol: Synthesis of a 1-[3-(Trifluoromethoxy)phenyl]-substituted Pyrazole
-
Equimolar amounts of this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone) are dissolved in a suitable solvent, such as ethanol.[6]
-
A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.
-
The mixture is heated at reflux until the starting materials are consumed, as monitored by TLC.
-
After cooling, the solvent is removed in vacuo.
-
The resulting crude product is purified by column chromatography or recrystallization to yield the 1-[3-(Trifluoromethoxy)phenyl]-substituted pyrazole.
Safety and Handling
This compound hydrochloride is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth and seek medical attention.
Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential applications in drug discovery and development. The presence of the trifluoromethoxy group provides a strategic advantage for fine-tuning the physicochemical and biological properties of the target compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research laboratory.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. rsc.org [rsc.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of [3-(Trifluoromethoxy)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of [3-(Trifluoromethoxy)phenyl]hydrazine in Medicinal Chemistry
This compound is a substituted aromatic hydrazine of significant interest in the field of drug discovery and development. The trifluoromethoxy (-OCF₃) group is a key structural motif in modern medicinal chemistry, often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Phenylhydrazines, in turn, are versatile building blocks for the synthesis of a wide array of heterocyclic compounds, such as indoles and pyrazoles, which form the core of many therapeutic agents. The precise substitution pattern on the phenyl ring is critical for determining the molecule's reactivity and its ultimate biological activity. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a foundational understanding for its identification and characterization in a research setting.
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, dictates its characteristic spectroscopic fingerprint. The key structural features to consider are the substituted benzene ring, the hydrazine moiety (-NHNH₂), and the trifluoromethoxy group (-OCF₃).
Caption: Molecular Structure of this compound
The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region is of particular interest.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 7.4 | Multiplet | 1H | Ar-H |
| 6.8 - 7.0 | Multiplet | 3H | Ar-H | |
| Hydrazine Protons | 5.0 - 6.0 | Broad Singlet | 1H | -NH- |
| 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ |
Interpretation and Rationale:
-
Aromatic Protons: The trifluoromethoxy group is moderately deactivating and meta-directing, while the hydrazine group is activating and ortho-, para-directing. This complex interplay of electronic effects will lead to a complex splitting pattern in the aromatic region. The proton ortho to the hydrazine group and para to the trifluoromethoxy group is expected to be the most shielded.
-
Hydrazine Protons: The protons on the nitrogen atoms are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 150 - 155 | C-NHNH₂ |
| 148 - 152 (quartet) | C-OCF₃ | |
| 130 - 135 | Ar-C | |
| 115 - 125 | Ar-C | |
| 110 - 115 | Ar-C | |
| 105 - 110 | Ar-C | |
| Trifluoromethoxy Carbon | 118 - 122 (quartet) | -OCF₃ |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon attached to the electron-donating hydrazine group will be shielded, while the carbon attached to the electron-withdrawing trifluoromethoxy group will be deshielded. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will also be a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR Spectroscopy
Fluorine NMR is a highly sensitive technique for observing fluorine atoms.
| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Trifluoromethoxy Fluorines | -58 to -60 | Singlet | -OCF₃ |
Interpretation and Rationale:
-
The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic of the -OCF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C-O, and C-F bonds.
| Predicted IR Absorption Bands |
| Frequency (cm⁻¹) |
| 3300 - 3400 |
| 3000 - 3100 |
| 1600 - 1650 |
| 1580 - 1620 |
| 1250 - 1350 |
| 1100 - 1250 |
| 1000 - 1100 |
Interpretation and Rationale:
-
N-H Vibrations: The presence of the hydrazine group will give rise to characteristic N-H stretching and bending vibrations. The stretching vibrations are typically seen as two bands in the 3300-3400 cm⁻¹ region for the -NH₂ group.
-
Aromatic Vibrations: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1580-1620 cm⁻¹ region.
-
C-O and C-F Vibrations: The trifluoromethoxy group will exhibit strong C-O and C-F stretching bands. The C-F stretching vibrations are particularly intense and are expected in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a common technique.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 192.05
-
Major Fragments:
-
m/z = 177: Loss of -NH
-
m/z = 163: Loss of -N₂H₃
-
m/z = 109: [C₆H₄O]⁺ fragment
-
m/z = 95: Loss of -OCF₃
-
m/z = 69: [CF₃]⁺
-
An In-depth Technical Guide to [3-(Trifluoromethoxy)phenyl]hydrazine hydrochloride for Advanced Research
This guide provides an in-depth technical overview of [3-(Trifluoromethoxy)phenyl]hydrazine hydrochloride (CAS No. 133115-55-6), a crucial building block for professionals in pharmaceutical research and medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its application, providing field-proven insights into its procurement, handling, and strategic use in the synthesis of novel chemical entities.
Strategic Importance in Medicinal Chemistry: The Value of the Trifluoromethoxy Moiety
This compound hydrochloride is a substituted arylhydrazine prized for the unique properties conferred by the trifluoromethoxy (-OCF3) group. In modern drug design, the incorporation of fluorinated motifs is a key strategy for optimizing the pharmacokinetic and physicochemical properties of a drug candidate.
The -OCF3 group, in particular, serves as a lipophilic hydrogen bond acceptor, which can significantly enhance a molecule's profile.[1][2] Its benefits include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to a longer in-vivo half-life for the parent drug.[1][2]
-
Increased Lipophilicity : The trifluoromethoxy group increases the overall lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1]
-
Modulation of pKa : As a powerful electron-withdrawing group, it can significantly influence the acidity or basicity of nearby functional groups, which is critical for optimizing target binding and solubility.
-
Bioisosteric Replacement : It can serve as a bioisostere for other groups, like a chloro or methyl group, allowing chemists to fine-tune a molecule's properties while maintaining its core structure for biological activity.[2]
This combination of properties makes reagents like this compound hydrochloride high-value starting materials for generating new intellectual property and developing drug candidates with superior profiles.
Commercial Procurement and Physicochemical Profile
Acquiring high-quality starting material is the foundation of reproducible research. Several reputable chemical suppliers provide this reagent, often with varying purity grades and in research-to-bulk quantities.
| Parameter | Data | Source(s) |
| Chemical Name | This compound hydrochloride | [3][4] |
| CAS Number | 133115-55-6 | [3][4] |
| Molecular Formula | C₇H₈ClF₃N₂O | [3][4] |
| Molecular Weight | 228.6 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Purity | Typically ≥97% or ≥98% | [4] |
| InChI Key | ZXDHJICZICMRLF-UHFFFAOYSA-N | [4] |
Table 1: Key Physicochemical Properties and Identifiers.
Prominent Commercial Suppliers:
-
Sigma-Aldrich (Merck)[4]
-
Fisher Scientific (Thermo Fisher Scientific)[7]
-
P&S Chemicals[3]
-
Win-Win Chemical[9]
Note: Availability and specifications are subject to change. Always consult the supplier's Certificate of Analysis for lot-specific data.
Safety, Handling, and Storage Protocol
Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory. The hydrochloride salt form is generally more stable and easier to handle than the free base.
Hazard Profile Summary:
-
Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word : Warning.[4]
Self-Validating Handling and Storage Protocol:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or other chemically resistant gloves. Discard and replace immediately upon contamination.
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Lab Coat : A standard lab coat is required. Ensure it is buttoned.
-
-
Storage :
-
Spill & Waste Management :
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
-
First Aid :
-
Inhalation : Move the person to fresh air immediately. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Quality Control and Analytical Workflow
Verifying the identity and purity of the starting material is a critical, non-negotiable step before its use in synthesis. The causality here is simple: impurities can lead to failed reactions, difficult purification, and misleading biological data.
Caption: A standard workflow for the quality control of incoming reagents.
Expected Analytical Characterization:
-
¹H NMR : The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 7-8 ppm region) with splitting patterns consistent with a 1,3-disubstituted benzene ring. Signals for the hydrazine protons (-NH-NH₂) will also be present, though their chemical shift can be variable and they may be broad.
-
¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments, including the aromatic carbons and the key signal for the carbon attached to the -OCF₃ group.
-
¹⁹F NMR : This is a crucial and straightforward experiment. It should show a single, sharp signal confirming the presence and purity of the trifluoromethoxy group.
-
HPLC-MS : High-Performance Liquid Chromatography coupled with Mass Spectrometry is used to determine purity (as a percentage area under the curve) and confirm the molecular weight of the compound. The expected mass for the free base (C₇H₇F₃N₂O) is 192.05, so the mass spectrometer should detect the protonated molecule [M+H]⁺ at approximately 193.06 m/z.
Synthetic Pathway Overview
Understanding the synthesis of the reagent itself provides insight into potential impurities. The most common industrial method for preparing substituted arylhydrazines is a two-step process starting from the corresponding aniline.
Caption: Plausible synthesis route for the target compound.
This process involves the diazotization of 3-(trifluoromethoxy)aniline with sodium nitrite in a strong acid like hydrochloric acid at low temperatures to form a transient diazonium salt.[10][11] This intermediate is then reduced in situ using a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite.[11] Finally, precipitation with excess hydrochloric acid yields the desired hydrochloride salt, which is typically more stable and easier to isolate than the free base.
Core Applications in Synthesis
The primary utility of this reagent is as a potent binucleophile for the construction of nitrogen-containing heterocyclic cores, which are ubiquitous in pharmaceuticals.
A. Concrete Application: Synthesis of Substituted Pyrazoles
A documented use of this specific reagent is in the synthesis of substituted pyrazoles that act as FFA4/GPR120 receptor agonists, which have therapeutic potential.[12] In a key step, this compound hydrochloride is condensed with a 1,3-dicarbonyl equivalent to form the pyrazole core.[12] This reaction demonstrates its direct applicability in constructing complex, biologically active molecules.
B. Widespread Application: The Fischer Indole Synthesis
The most prominent and versatile reaction for arylhydrazines is the Fischer indole synthesis.[3][13] This acid-catalyzed reaction produces the indole aromatic heterocycle from an arylhydrazine and an aldehyde or ketone.[3] The indole scaffold is a privileged structure in drug discovery, found in numerous approved drugs.
References
- 1. Buy [4-(Trifluoromethoxy)phenyl]hydrazine | 13957-54-5 [smolecule.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. echemi.com [echemi.com]
- 7. A three-component Fischer indole synthesis [pubmed.ncbi.nlm.nih.gov]
- 8. 3107-33-3|(3-(Trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 9. rsc.org [rsc.org]
- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2019175152A1 - Substituted pyrazoles ffa4/gpr120 receptor agonists - Google Patents [patents.google.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Technical Guide to the Stability and Storage of [3-(Trifluoromethoxy)phenyl]hydrazine for Research and Development
Introduction
[3-(Trifluoromethoxy)phenyl]hydrazine and its salts are valuable reagents in synthetic and medicinal chemistry, often serving as key building blocks for the synthesis of heterocyclic compounds with potential pharmacological activity. The utility of this compound is intrinsically linked to its purity and integrity, which are directly governed by its chemical stability. Hydrazine derivatives are notoriously reactive, and a comprehensive understanding of their stability profile is not merely an academic exercise but a prerequisite for reproducible research and safe laboratory practice.
This guide provides an in-depth analysis of the factors influencing the stability of this compound. Moving beyond simple procedural lists, we will explore the causal mechanisms behind its degradation and present scientifically grounded protocols for its optimal storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the expertise to preserve the quality of this reagent, ensuring the validity of experimental outcomes and maintaining a safe operational environment.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of chemical management. While the free base is the topic of interest, it is often supplied and stored as its more stable hydrochloride salt. The properties of the salt are therefore highly relevant.
| Property | Value (this compound hydrochloride) | Reference |
| CAS Number | 133115-55-6 | [1][2] |
| Molecular Formula | C₇H₈ClF₃N₂O | [1] |
| Molecular Weight | 228.6 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| InChI Key | ZXDHJICZICMRLF-UHFFFAOYSA-N | [1] |
Core Principles of Stability and Degradation
The stability of this compound is dictated by the inherent reactivity of the hydrazine functional group. Understanding these principles is crucial for mitigating degradation.
Inherent Reactivity of the Hydrazine Moiety
Arylhydrazines are potent reducing agents. The nitrogen atoms possess lone pairs of electrons that are susceptible to attack by electrophiles and, most critically, oxidants. The primary mechanism of degradation for most hydrazines is oxidation. This process often proceeds via radical intermediates, such as the hydrazyl radical, which can be initiated by atmospheric oxygen, trace metal catalysts, or light.[3][4]
Primary Degradation Pathways
-
Oxidative Degradation: This is the most significant and rapid degradation pathway under typical laboratory conditions. Atmospheric oxygen acts as an oxidant, leading to the formation of complex mixtures and, ultimately, the extrusion of dinitrogen gas (N₂).[3] This process is often autocatalytic and can be significantly accelerated by the presence of transition metal ions (e.g., Cu²⁺, Fe³⁺) which can facilitate electron transfer.[4] The trifluoromethoxy group on the aromatic ring influences the electron density of the hydrazine, but does not negate its fundamental susceptibility to oxidation.
-
Thermal Decomposition: While generally stable at recommended storage temperatures, elevated heat will cause decomposition. This process can be hazardous, liberating toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF) or hydrogen chloride (HCl) if starting from the salt.[5][6][7]
-
Photolytic (Light-Induced) Decomposition: Supplier safety data sheets frequently indicate that related hydrazine compounds are light-sensitive. High-energy photons can provide the activation energy to initiate radical chain reactions, leading to decomposition even in the absence of significant heat.
The Stabilizing Role of the Hydrochloride Salt
The free base form of this compound is more reactive than its hydrochloride salt. The reason for this enhanced stability is fundamental: protonation of the basic nitrogen atom by HCl withdraws electron density from the hydrazine moiety. This reduces its nucleophilicity and raises the energy barrier for oxidation, making the salt significantly less prone to degradation by atmospheric oxygen. For this reason, arylhydrazines are almost universally stored and sold as their hydrochloride or sulfate salts.
Recommended Storage and Handling Protocols
A self-validating protocol is one where the procedures directly counteract the known degradation pathways. The following recommendations are designed to systematically exclude the primary drivers of decomposition: oxygen, heat, light, and moisture.
Optimal Long-Term Storage Conditions
For maximal shelf-life and preservation of purity, the following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all chemical reactions, including slow oxidation and thermal decomposition.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Directly prevents oxidative degradation by excluding atmospheric oxygen, the primary reactant.[8] |
| Light Exposure | Amber or Opaque Container | Protects the compound from light-induced (photolytic) decomposition. |
| Container | Tightly Sealed, Gas-Tight Vial | Prevents ingress of both atmospheric oxygen and moisture, which can accelerate degradation.[5][9][10] |
Step-by-Step Aliquoting and Handling Workflow
The integrity of the bulk material is often compromised during handling. Adherence to a strict workflow is essential.
-
Workspace Preparation: All handling operations must be conducted in a well-ventilated fume hood to mitigate inhalation risks.[9] Ensure an inert gas source (e.g., a cylinder of Argon or Nitrogen with a regulator and tubing) is available.
-
Temperature Equilibration: Remove the sealed container from the refrigerator and allow it to sit unopened in the fume hood for at least 30-60 minutes. Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid when the container is opened. Water can act as a solvent for catalysts or directly participate in side reactions.
-
Inert Atmosphere Purge: Once equilibrated, briefly open the container and immediately introduce a gentle stream of inert gas into the headspace for 15-30 seconds. This displaces the air that entered upon opening.
-
Dispensing: Using a clean, dry spatula, quickly weigh the desired amount of material into a separate, tared vessel. Minimize the time the bulk container is open. For highly sensitive applications, this entire process should be performed within a glovebox.
-
Resealing for Storage: Before closing the main container, flush the headspace again with inert gas. Securely tighten the cap and apply paraffin film around the seal as an extra barrier against air and moisture ingress.
-
Return to Storage: Promptly return the main container to the recommended refrigerated (2–8 °C), dark storage location.
Visualizing Key Workflows and Degradation
Diagrams provide an immediate and clear understanding of complex processes. The following have been generated using Graphviz to illustrate the recommended handling workflow and the primary degradation mechanism.
Caption: Recommended workflow for handling air- and moisture-sensitive hydrazine compounds.
References
- 1. (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride | 133115-55-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 3-(Trifluoromethyl)phenylhydrazine | 368-78-5 | TCI AMERICA [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Harnessing the Trifluoromethoxy Moiety: A Technical Guide to the Biological Activities of [3-(Trifluoromethoxy)phenyl]hydrazine Derivatives
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and target-binding affinity. The trifluoromethoxy (-OCF₃) group, in particular, serves as a lipophilic hydrogen bond acceptor, offering unique electronic properties that can profoundly influence a compound's biological profile. When this moiety is integrated into a phenylhydrazine framework—a versatile precursor for a multitude of bioactive hydrazone and heterocyclic derivatives—it unlocks a rich chemical space for drug discovery. This technical guide provides a comprehensive exploration of the synthesis, characterization, and diverse biological activities of derivatives originating from [3-(Trifluoromethoxy)phenyl]hydrazine. We will delve into their demonstrated potential as potent enzyme inhibitors, antimicrobial agents, and antifungal compounds, supported by detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights to empower researchers in the field of drug development.
Introduction: The Strategic Value of the Trifluoromethoxy Phenylhydrazine Scaffold
Hydrazine derivatives, particularly hydrazones containing the azometine (–NHN=CH–) group, are recognized as privileged structures in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][2] The reactivity of the hydrazine moiety makes it an invaluable synthon for constructing complex heterocyclic systems like pyrazoles and triazoles, which are also prevalent in numerous approved drugs.
The introduction of a trifluoromethoxy group onto the phenyl ring further enhances the therapeutic potential of this scaffold. The meta-positioning of the -OCF₃ group on the phenylhydrazine ring creates a unique electronic and steric environment. This substitution can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, influencing its ability to cross biological membranes and interact with specific enzyme active sites or cellular receptors. This guide synthesizes the current knowledge on these derivatives, providing a foundation for future research and development.
Synthesis of Bioactive Derivatives
The primary synthetic utility of this compound lies in its role as a nucleophile, readily reacting with electrophilic carbonyl carbons in aldehydes and ketones. This condensation reaction is the most common route to forming phenylhydrazone derivatives. Furthermore, cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents provide access to five-membered heterocyclic rings like pyrazoles.
General Synthetic Workflow: From Hydrazine to Hydrazone
The synthesis of phenylhydrazones is typically a straightforward, one-step condensation reaction. The this compound is reacted with a selected aldehyde or ketone, often under acidic catalysis in a suitable solvent like ethanol. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.
Caption: General workflow for the synthesis of phenylhydrazone derivatives.
Experimental Protocol: Synthesis of Benzimidazole Phenylhydrazone Derivatives
This protocol is adapted from methodologies used for synthesizing bioactive benzimidazole phenylhydrazones.[3][4]
Objective: To synthesize (E)-2-((2-(3-(trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole.
Materials:
-
1H-Benzo[d]imidazole-2-carbaldehyde
-
This compound hydrochloride
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux apparatus and magnetic stirrer
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1H-Benzo[d]imidazole-2-carbaldehyde (1.0 mmol) in 20 mL of anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, add this compound hydrochloride (1.1 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Key Biological Activities and Applications
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably in enzyme inhibition and as antimicrobial agents.
Enzyme Inhibition: Targeting Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that regulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[5] Inhibitors of these enzymes are established treatments for depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[5][6] Hydrazine-based compounds have historically been a cornerstone of MAO inhibitor development.[6][]
Recent studies have shown that novel phenylhydrazone derivatives can be potent and selective inhibitors of human MAO (hMAO) enzymes.[6] The trifluoromethoxy substitution pattern is crucial for modulating this activity.
Caption: Inhibition of neurotransmitter metabolism by MAO inhibitors.
Quantitative Data on MAO Inhibition
The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |
| Phenylhydrazone Derivatives | hMAO-A | 0.028 - 0.342 | Selective for MAO-A | [6] |
| Phenylhydrazone Derivatives | hMAO-B | > 100 | Not active | [6] |
| Moclobemide (Reference) | hMAO-A | 6.061 | Selective for MAO-A | [6] |
| Selegiline (Reference) | hMAO-B | 0.040 | Selective for MAO-B | [6] |
Causality and Insights: The data clearly show that certain phenylhydrazone derivatives are exceptionally potent and selective inhibitors of hMAO-A, with one compound being over 200-fold more active than the reference drug moclobemide.[6] The structural features, including the trifluoromethoxy group, likely facilitate optimal binding within the active site of the MAO-A isoform while preventing effective binding to MAO-B. Molecular docking studies suggest these compounds form strong interactions within the enzyme's active site, leading to competitive and reversible inhibition.[6][8] This reversibility is a significant advantage, potentially reducing the risk of side effects associated with older, irreversible hydrazine inhibitors.[6][]
Experimental Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is based on the Amplex® Red reagent assay, a common method for measuring MAO activity.[6]
-
Preparation of Reagents: Prepare solutions of recombinant human MAO-A enzyme, the substrate (e.g., p-tyramine), Amplex® Red reagent, and horseradish peroxidase (HRP) in a suitable assay buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Prepare serial dilutions of the this compound test compounds and a reference inhibitor (e.g., moclobemide) in DMSO.
-
Assay Setup: In a 96-well microplate, add the assay buffer, HRP, Amplex® Red reagent, and the test compound/reference inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A enzyme and the p-tyramine substrate to each well.
-
Measurement: Immediately measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) over time using a microplate reader. The production of hydrogen peroxide by MAO reacts with the Amplex® Red reagent to produce the fluorescent product, resorufin.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Phenylhydrazine derivatives have been explored for their potential to combat both bacterial and fungal infections.[9][10][11]
Antifungal Potential: Derivatives have shown significant activity against phytopathogenic fungi like Rhizoctonia solani and Magnaporthe oryzae, which cause major crop diseases.[3][4] Certain benzimidazole phenylhydrazone compounds demonstrated potent inhibitory effects, with EC₅₀ values in the low microgram-per-milliliter range.[4] Some compounds were even more effective than the commercial fungicide carbendazim.[4] The trifluoromethoxy substitution is a key feature in some of the most active compounds identified.[3]
Antibacterial Activity: N-(trifluoromethyl)phenyl substituted pyrazole derivatives, synthesized from hydrazine precursors, have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] These compounds were effective at inhibiting bacterial growth and preventing biofilm formation, a critical factor in chronic infections.[10]
Quantitative Data on Antimicrobial Activity
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | MRSA | 3.12 | [10] |
| Pyrazole Derivatives | Enterococcus faecium (VRE) | 1.56 | [10] |
| Benzimidazole Phenylhydrazones | Rhizoctonia solani | 1.20 (EC₅₀) | [4] |
| Benzimidazole Phenylhydrazones | Magnaporthe oryzae | 1.85 (EC₅₀) | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the microbroth dilution method to determine the MIC of a compound against bacterial strains.[12]
-
Bacterial Culture: Grow the bacterial strain (e.g., MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Outlook
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The derivatives synthesized from this precursor exhibit a remarkable range of biological activities, with particularly strong evidence for their roles as selective MAO-A inhibitors and potent antimicrobial agents. The trifluoromethoxy group plays a critical role in defining the potency and selectivity of these compounds, underscoring the value of strategic fluorination in drug design.
Future research should focus on lead optimization to further enhance potency and refine safety profiles. In vivo studies are the necessary next step to validate the therapeutic potential of the most promising candidates identified in in vitro assays. Furthermore, the versatile chemistry of the phenylhydrazine moiety allows for the exploration of a vast chemical space, suggesting that derivatives with entirely new biological activities may yet be discovered. For drug development professionals, this class of compounds represents a fertile ground for identifying next-generation treatments for neurological disorders and infectious diseases.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Substituted Pyrazoles from [3-(Trifluoromethoxy)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethoxy-Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anti-obesity drugs such as rimonabant.[1][2][3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can dramatically enhance the pharmacological profile of these molecules.[4][5] The -OCF₃ group is a lipophilic electron-withdrawing group that can improve metabolic stability, enhance binding affinity, and increase membrane permeability.[4] Consequently, pyrazoles bearing a trifluoromethoxy-substituted phenyl ring are highly sought-after targets in modern drug discovery programs.[4][6]
This guide provides a detailed protocol for the synthesis of 1-[3-(Trifluoromethoxy)phenyl]-substituted pyrazoles via the classical Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[7][8][9] We will explore the reaction of [3-(Trifluoromethoxy)phenyl]hydrazine with various 1,3-dicarbonyl compounds, offering insights into the reaction mechanism, optimization, and practical execution.
Core Concept: The Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis is a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[7][8][9] The reaction proceeds through two key stages:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to an intramolecular cyclization. Subsequent dehydration (loss of a water molecule) results in the formation of the stable aromatic pyrazole ring.[8][10]
The regioselectivity of the reaction (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group first) can be influenced by factors such as pH, solvent, and the electronic and steric nature of the substituents on both reactants.[11]
Caption: Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis
Application Protocol: Synthesis of 3,5-Dimethyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrazole
This protocol details the synthesis of a model compound using the readily available 1,3-dicarbonyl, acetylacetone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound HCl | 219614-76-9 | 228.60 | 2.29 g (10.0 mmol) |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 1.10 mL (10.5 mmol) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL |
| Ethanol (95%) | 64-17-5 | 46.07 | For recrystallization |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | ~50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (2.29 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid serves as both the solvent and the acid catalyst.[12] Stir the mixture until the hydrazine salt is mostly dissolved. Add acetylacetone (1.10 mL, 10.5 mmol) dropwise to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[1]
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~50 mL) to neutralize the acetic acid. Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as an oil or a low-melting solid.
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure 3,5-dimethyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrazole.[1]
Scope and Versatility: Adapting the Protocol
The true power of the Knorr synthesis lies in its versatility. By substituting acetylacetone with other 1,3-dicarbonyl compounds, a diverse library of pyrazole derivatives can be generated.[13][14][15]
Table 1: Examples of Pyrazole Synthesis with Various 1,3-Dicarbonyls
| 1,3-Dicarbonyl Compound | Product Structure | Expected Yield Range | Notes |
| Acetylacetone | 3,5-Dimethyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrazole | 75-90% | A straightforward and high-yielding model reaction. |
| Ethyl Acetoacetate | 3-Methyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-5(4H)-one | 70-85% | Forms a pyrazolone, a common scaffold in pharmaceuticals.[16] |
| Dibenzoylmethane | 3,5-Diphenyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrazole | 65-80% | Slower reaction due to sterics; may require longer reflux times. |
| Ethyl 4,4,4-trifluoroacetoacetate | 5-Methyl-1-[3-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole | 60-75% | Introduces a second fluorine-containing group, potentially enhancing biological activity.[15] |
Experimental Workflow and Logic
The entire process, from reactant selection to final product characterization, follows a logical and systematic workflow designed to ensure high yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Note: Synthesis of 1-[3-(Trifluoromethoxy)phenyl]-Substituted Pyrazoles via Knorr Cyclocondensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2][3] The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] When this moiety is part of a phenylhydrazine scaffold, it becomes a powerful building block for synthesizing complex heterocyclic structures.
This guide provides a detailed overview of the reaction between [3-(Trifluoromethoxy)phenyl]hydrazine and various 1,3-dicarbonyl compounds. This reaction proceeds via the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring system.[5][6][7] Pyrazoles are a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib.[5][8] The resulting 1-[3-(trifluoromethoxy)phenyl]-substituted pyrazoles are of significant interest due to their potential as potent and selective therapeutic agents.[9][10][11]
Part 1: Reaction Mechanism and Principles
The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is known as the Knorr pyrazole synthesis.[7][12] The reaction is typically performed under acidic conditions, which catalyze the key condensation steps.[5][6]
Mechanism of the Knorr Pyrazole Synthesis:
-
Initial Condensation: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of this compound on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Final Dehydration: A final acid-catalyzed dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[5][7]
A critical aspect of this synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial attack of the hydrazine can occur at either of the two different carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazole products.[13] The outcome is often governed by the relative reactivity of the carbonyls; ketones are generally more electrophilic than esters, directing the initial condensation.[13]
Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.
Part 2: Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 1,3-dimethyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazole from the reaction of this compound with acetylacetone (2,4-pentanedione).
Materials and Reagents:
-
This compound (or its hydrochloride salt)
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 1.0 eq.) in glacial acetic acid (20 mL).
-
Scientist's Note: Acetic acid serves as both a solvent and an acid catalyst, promoting the condensation and dehydration steps.[5] For hydrochloride salts of the hydrazine, a base like sodium acetate may be added to free the hydrazine.
-
-
Reagent Addition: To the stirring solution, add acetylacetone (10.5 mmol, 1.05 eq.) dropwise at room temperature. An exothermic reaction may be observed.[13]
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 110-120°C) for 2-3 hours.
-
Process Monitoring: The reaction progress can be monitored by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes). The disappearance of the hydrazine starting material indicates reaction completion.
-
-
Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring vigorously. This will cause the crude product to precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pyrazole derivative as a crystalline solid.
-
Expert Tip: If an oily product is obtained, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing, drying, and solvent evaporation may be necessary before purification.[14]
-
Data Summary Table:
| Reactant 1 | Reactant 2 | Solvent | Temp. | Time | Typical Yield |
| This compound | Acetylacetone | Glacial Acetic Acid | Reflux | 2-3 h | 85-95% |
| This compound | Ethyl acetoacetate | Ethanol / Acetic Acid | Reflux | 4-6 h | 70-85% |
Part 3: Characterization and Validation
Confirmation of the synthesized pyrazole structure is crucial. The following analytical techniques are standard for validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the phenyl ring, the pyrazole ring proton, and the methyl groups.
-
¹³C NMR: Will show distinct signals for the carbons of the pyrazole and phenyl rings, as well as the methyl and trifluoromethoxy carbons.
-
¹⁹F NMR: A singlet corresponding to the -OCF3 group is a key diagnostic peak.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (M+H)⁺.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Part 4: Applications in Drug Development
The trifluoromethoxy-phenyl-pyrazole scaffold is of high interest in drug discovery for several reasons:
-
Enhanced Metabolic Stability: The C-F bonds in the trifluoromethoxy group are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.[1][15]
-
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4]
-
Target Binding: The unique electronic nature of the -OCF3 group can modulate pKa and lead to stronger, more selective interactions with biological targets.[15]
Derivatives of trifluoromethyl-substituted pyrazoles have shown promise as antibacterial agents, kinase inhibitors, and modulators of various receptors, making this synthetic route highly relevant for developing new chemical entities.[8][10]
Overall Workflow
Caption: Figure 2: Synthesis and Analysis Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. nbinno.com [nbinno.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols for the Utilization of [3-(Trifluoromethoxy)phenyl]hydrazine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Unlike its trifluoromethyl (-CF₃) counterpart, the trifluoromethoxy group offers a distinct electronic profile and conformational effects. Its inclusion in a molecular scaffold can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve lipophilicity to facilitate membrane permeability, and favorably alter receptor binding affinity.[1][2] Consequently, the development of robust synthetic methodologies for the introduction of the trifluoromethoxy-phenyl motif into complex molecular architectures is of paramount importance to researchers in drug development.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of pharmaceuticals and functional materials.[3][4][5] This guide provides detailed application notes and protocols for the use of [3-(Trifluoromethoxy)phenyl]hydrazine in several key palladium-catalyzed cross-coupling reactions, offering researchers a practical resource for the synthesis of novel compounds with potential therapeutic applications.
I. Palladium-Catalyzed Fischer Indole Synthesis: Accessing Trifluoromethoxy-Substituted Indoles
The Fischer indole synthesis is a classic and widely utilized method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[6][7][8][9][10] The Buchwald modification of this reaction employs a palladium-catalyzed C-N cross-coupling to form the key N-arylhydrazone intermediate, which then undergoes acid-catalyzed cyclization to yield the indole product.[3][6][9][11] This approach provides a versatile entry to a diverse range of substituted indoles.
Mechanistic Rationale
The palladium-catalyzed formation of the N-arylhydrazone proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The subsequent acid-catalyzed Fischer indolization involves the formation of an enamine, a[11][11]-sigmatropic rearrangement, and elimination of ammonia to afford the aromatic indole.[6][9]
Diagram: Palladium-Catalyzed Fischer Indole Synthesis Workflow
Caption: Workflow for the two-step palladium-catalyzed Fischer indole synthesis.
Experimental Protocol: Synthesis of a 5-(Trifluoromethoxy)-1H-indole Derivative
This protocol describes the synthesis of a model 5-(trifluoromethoxy)-1H-indole derivative from this compound and a suitable ketone via a palladium-catalyzed C-N coupling followed by an in-situ Fischer indolization.
Materials:
-
This compound
-
Aryl bromide or triflate (e.g., 4-bromotoluene)
-
Ketone (e.g., cyclohexanone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the aryl bromide/triflate (1.2 eq) to the flask.
-
Solvent and Ketone Addition: Add anhydrous, degassed toluene to the flask, followed by the ketone (1.5 eq).
-
Reaction: Stir the reaction mixture at 80-100 °C until the starting materials are consumed (monitor by TLC or LC-MS).
-
Fischer Indolization: Cool the reaction mixture to room temperature. Carefully add polyphosphoric acid (or an alternative acid catalyst) and heat the mixture to 80-120 °C.
-
Work-up and Purification: After completion of the cyclization, cool the reaction to room temperature and quench with ice-water. Neutralize with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | Xantphos, BINAP | Bulky, electron-rich phosphine ligands that promote efficient C-N bond formation.[11][12] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the hydrazine. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the reaction to completion. |
| Acid Catalyst | PPA, H₂SO₄, ZnCl₂ | Protic or Lewis acids can be used to catalyze the Fischer indolization.[6][9] |
II. Buchwald-Hartwig Amination: Direct N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][13][14][15] This reaction can be employed for the direct N-arylation of this compound with a variety of aryl halides and triflates, providing access to unsymmetrical diarylhydrazines.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of an N-Aryl-N'-[3-(trifluoromethoxy)phenyl]hydrazine
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound hydrochloride
-
Aryl halide or triflate (e.g., 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
Josiphos-type ligand (e.g., CyPF-tBu) or other suitable phosphine ligand
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or another strong, non-nucleophilic base
-
Anhydrous 1,4-Dioxane or Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq) to a Schlenk flask or reaction vial.
-
Reagent Addition: Add the this compound hydrochloride (1.0 eq) and the aryl halide/triflate (1.2 eq) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the hydrazine.
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(ligand) complexes | Choice of precatalyst can influence reaction efficiency. |
| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, SPhos, Josiphos) | Sterically hindered, electron-rich ligands are essential for efficient catalysis.[16][17] |
| Base | LiHMDS, NaOtBu, K₃PO₄ | A strong base is required to deprotonate the hydrazine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Aprotic, anhydrous solvents are necessary to prevent side reactions and catalyst decomposition. |
| Temperature | 80-110 °C | Higher temperatures are often required to achieve reasonable reaction rates. |
III. Suzuki-Miyaura Coupling: this compound as an Arylating Agent
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[18][19][20] Recent advancements have demonstrated that arylhydrazines can serve as effective electrophilic partners in Suzuki-type reactions, proceeding through a denitrogenative C-N bond cleavage.[21][22][23] This opens up a novel disconnection strategy for the synthesis of biaryl compounds bearing the 3-(trifluoromethoxy)phenyl moiety.
Mechanistic Considerations
The proposed mechanism for the Suzuki-Miyaura coupling of arylhydrazines involves the oxidative addition of the C-N bond of the hydrazine to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the biaryl product.[21][22]
Diagram: Proposed Suzuki-Miyaura Coupling with Arylhydrazine
Caption: General workflow for the denitrogenative Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a 3-(Trifluoromethoxy)biphenyl Derivative
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Pivalic acid (PivOH) as an additive
-
N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), and PivOH (0.5 eq) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 eq) and the arylboronic acid (1.5 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed NMP via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Common and effective catalysts for Suzuki-Miyaura couplings.[21] |
| Ligand | PPh₃, or other phosphine ligands | The choice of ligand can significantly impact the reaction outcome. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | NMP, DMF, Dioxane | High-boiling polar aprotic solvents are often required for these transformations. |
| Temperature | 120-140 °C | Elevated temperatures are necessary to promote C-N bond cleavage and drive the reaction. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex molecules of interest in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions outlined in this guide—the Fischer indole synthesis, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling—provide researchers with a powerful toolkit for the incorporation of the 3-(trifluoromethoxy)phenyl moiety. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this and other hydrazine-based reagents in modern organic synthesis.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fischer_indole_synthesis [chemeurope.com]
- 10. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: Synthesis of Key Agrochemical Intermediates from [3-(Trifluoromethoxy)phenyl]hydrazine
Abstract
The trifluoromethoxy (-OCF3) functional group is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, increased lipophilicity, and favorable binding characteristics to active ingredients. [3-(Trifluoromethoxy)phenyl]hydrazine has emerged as a critical starting material for constructing a variety of potent pesticides. This guide provides detailed, field-proven protocols for the synthesis of high-value pyrazole and pyrazolone intermediates from this precursor. The methodologies are designed for reproducibility and scalability, with an emphasis on explaining the chemical rationale behind key experimental steps to empower researchers in their synthetic efforts.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Substituted pyrazoles and their derivatives are privileged scaffolds in the agrochemical industry, forming the core of numerous commercial insecticides, fungicides, and herbicides.[1] The reaction of a phenylhydrazine with a 1,3-dielectrophilic synthon, such as a β-ketoester or a β-ketonitrile, is one of the most robust and widely adopted methods for constructing the pyrazole ring. This cyclocondensation reaction is highly efficient for incorporating the desired [3-(Trifluoromethoxy)phenyl] moiety onto the N1 position of the pyrazole ring, a crucial feature for the bioactivity of many pesticides.
The trifluoromethoxy group at the 3-position of the phenyl ring significantly influences the electronic and physical properties of the resulting molecule, often leading to improved efficacy and a more desirable toxicological profile compared to non-fluorinated analogues. This guide focuses on two pivotal classes of intermediates: pyrazolones and aminopyrazoles, which serve as versatile platforms for further elaboration into final agrochemical products.
Protocol 1: Synthesis of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-5(4H)-one
This protocol details the cyclocondensation of this compound with a β-ketoester to form a pyrazolone intermediate. Pyrazolones are precursors to various herbicides and insecticides. The reaction proceeds via initial hydrazone formation followed by intramolecular cyclization and dehydration.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyrazolone intermediate.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |
| This compound hydrochloride | 133115-55-6 | 228.60 | 2.29 g | 1.0 |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.43 g (1.3 mL) | 1.1 |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 0.82 g | 1.0 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 30 mL | - |
| Glacial Acetic Acid (optional catalyst) | 64-19-7 | 60.05 | 2-3 drops | - |
Step-by-Step Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (2.29 g, 10.0 mmol) and sodium acetate (0.82 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Free Hydrazine Generation: Stir the mixture at room temperature for 15-20 minutes. The sodium acetate acts as a base to neutralize the HCl salt, liberating the free hydrazine in situ.
-
Reagent Addition: Add ethyl acetoacetate (1.3 mL, 11.0 mmol) to the suspension. Add 2-3 drops of glacial acetic acid to catalyze the initial hydrazone formation.[2]
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting hydrazine is consumed, remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
Expected Results & Scientist's Notes
-
Yield: 80-90%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity (by HPLC): >98%
-
Causality Note: The use of a slight excess of ethyl acetoacetate ensures the complete consumption of the more expensive hydrazine starting material. Sodium acetate is a mild, cost-effective base perfect for liberating the free hydrazine without promoting significant side reactions. While the reaction can proceed without an acid catalyst, a catalytic amount of acetic acid accelerates the initial condensation step.[3][4]
Protocol 2: Synthesis of 5-Amino-1-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile
This protocol describes the synthesis of an aminopyrazole, a key intermediate for phenylpyrazole (fipronil-class) insecticides.[5] The synthesis involves the cyclocondensation of the hydrazine with a β-ketonitrile, specifically (ethoxymethylene)malononitrile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an aminopyrazole-carbonitrile intermediate.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |
| This compound hydrochloride | 133115-55-6 | 228.60 | 2.29 g | 1.0 |
| (Ethoxymethylene)malononitrile | 123-06-8 | 122.12 | 1.22 g | 1.0 |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 1.0 g | 1.2 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | - |
Step-by-Step Protocol
-
Setup: In a 100 mL round-bottom flask with a magnetic stirrer, suspend this compound hydrochloride (2.29 g, 10.0 mmol) and sodium acetate (1.0 g, 12.0 mmol) in glacial acetic acid (25 mL).
-
Reagent Addition: With stirring, add (ethoxymethylene)malononitrile (1.22 g, 10.0 mmol) to the suspension.[6]
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 1-2 hours. The reaction is often accompanied by the formation of a thick precipitate. Monitor by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) to remove acetic acid and salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity if needed.
Expected Results & Scientist's Notes
-
Yield: 85-95%
-
Appearance: White to light tan solid.
-
Purity (by HPLC): >99%
-
Causality Note: Glacial acetic acid serves as both the solvent and catalyst for this transformation. The reaction between a hydrazine and (ethoxymethylene)malononitrile is a classic and highly reliable method for producing 5-aminopyrazole-4-carbonitriles.[7][8] The precipitation of the product from the reaction mixture drives the equilibrium towards completion, resulting in high yields.
Downstream Applications and Agrochemical Relevance
The intermediates synthesized in these protocols are valuable precursors for a range of agrochemicals.
-
Pyrazolones can be further functionalized at the 4-position or used in the synthesis of pyrazolone-based herbicides that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).
-
Aminopyrazoles , particularly the 4-cyano substituted variants, are the direct precursors to the fipronil family of insecticides. The synthesis of Fipronil itself involves the subsequent oxidation of the pyrazole-S-CF3 group, which is introduced in a separate step.
Safety and Handling
-
This compound hydrochloride: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[9] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(Ethoxymethylene)malononitrile: This reagent is toxic and an irritant. Handle with extreme care and avoid inhalation of dust or contact with skin.
-
General Precautions: Hydrazine derivatives should be treated as potentially toxic and carcinogenic. Avoid exposure and use appropriate engineering controls and PPE at all times.
Conclusion
This compound is a versatile and indispensable building block for the synthesis of modern agrochemicals. The protocols detailed herein provide robust and efficient pathways to access key pyrazolone and aminopyrazole intermediates. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize these methods to advance the development of new and improved crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 6. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. soc.chim.it [soc.chim.it]
- 9. (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride | 133115-55-6 [sigmaaldrich.com]
One-Pot Synthesis of 6-(Trifluoromethoxy)-Substituted Indoles via Fischer Indolization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Trifluoromethoxy Moiety into the Privileged Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Strategic functionalization of the indole ring is a key tactic in drug discovery to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among the various substituents, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving a drug candidate's overall profile.[2] The strong electron-withdrawing nature of the -OCF₃ group can also influence receptor binding affinity.
This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of indoles bearing a trifluoromethoxy group at the 6-position, starting from [3-(Trifluoromethoxy)phenyl]hydrazine. The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a highly effective approach for constructing the indole core.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be conveniently formed in situ from the corresponding arylhydrazine and a suitable ketone or aldehyde.[1][2]
Mechanistic Insights: The Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a well-established mechanism. The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[2][3][4]
The key steps of the reaction are as follows:
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a ketone or aldehyde to form a phenylhydrazone. This is a reversible reaction.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial[5][5]-sigmatropic rearrangement, which is often the rate-determining step. This rearrangement forms a new carbon-carbon bond and breaks the weak N-N bond.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the final, energetically favorable aromatic indole ring system.[2][3]
Caption: Key stages of the Fischer Indole Synthesis.
The Influence of the Trifluoromethoxy Substituent
The electronic nature of substituents on the phenylhydrazine ring significantly impacts the reaction's progress. Electron-donating groups tend to accelerate the reaction by increasing the electron density of the aromatic ring, which facilitates the key[5]-sigmatropic rearrangement.[1] Conversely, electron-withdrawing groups, such as the trifluoromethoxy group, decrease the electron density of the ring, making the rearrangement more challenging.[3] Consequently, reactions with this compound may require more forcing conditions, such as higher temperatures, stronger acid catalysts, or longer reaction times, to achieve good yields.
One-Pot Synthesis Protocol
This protocol outlines a general one-pot procedure for the synthesis of 6-(trifluoromethoxy)-substituted indoles from this compound hydrochloride and a suitable ketone. The use of the hydrochloride salt of the hydrazine is common and often aids in its stability and handling.
Materials and Reagents:
| Reagent | CAS Number | Supplier Suggestion |
| This compound hydrochloride | 133115-55-6 | Sigma-Aldrich |
| Ketone (e.g., Cyclohexanone, Acetophenone) | Various | Standard suppliers |
| Acid Catalyst (e.g., Polyphosphoric acid, p-Toluenesulfonic acid, Zinc Chloride) | Various | Standard suppliers |
| Solvent (e.g., Toluene, Xylene, Acetic Acid) | Various | Standard suppliers |
| Sodium Bicarbonate (saturated solution) | 144-55-8 | Standard suppliers |
| Ethyl Acetate | 141-78-6 | Standard suppliers |
| Anhydrous Sodium Sulfate | 7757-82-6 | Standard suppliers |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1.0 eq) and the desired ketone (1.1 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., toluene or glacial acetic acid) to the flask. Carefully add the acid catalyst. The choice and amount of catalyst may need to be optimized depending on the reactivity of the ketone.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Due to the electron-withdrawing nature of the -OCF₃ group, extended reaction times (4-24 hours) may be necessary.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a strong acid catalyst like polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(trifluoromethoxy)-substituted indole.
Caption: One-pot synthesis workflow.
Optimization and Considerations:
-
Catalyst Choice: For less reactive ketones or when dealing with the electron-withdrawing -OCF₃ group, stronger acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent may be beneficial. For more sensitive substrates, milder catalysts such as p-toluenesulfonic acid (p-TSA) or zinc chloride (ZnCl₂) can be employed.[2][3][4]
-
Microwave Irradiation: The use of microwave irradiation can significantly accelerate the Fischer indole synthesis, often leading to shorter reaction times and improved yields, particularly for challenging substrates.[5]
-
Solvent-Free Conditions: In some cases, solvent-free conditions with a solid acid catalyst or mechanochemical ball milling can offer a more environmentally friendly approach.[6]
-
Regioselectivity: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible. The regiochemical outcome is influenced by the stability of the intermediate enamine tautomers.
Characterization of the Final Product
The synthesized 6-(trifluoromethoxy)-substituted indole should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
This compound and its hydrochloride salt should be handled with care as hydrazines are potentially toxic.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Strong acids should be handled with extreme caution.
Conclusion
The one-pot Fischer indole synthesis provides an efficient and versatile method for the preparation of valuable 6-(trifluoromethoxy)-substituted indoles from readily available starting materials. Understanding the influence of the electron-withdrawing trifluoromethoxy group is crucial for optimizing reaction conditions to achieve high yields. The protocols and considerations outlined in this guide offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize these important compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
[3-(Trifluoromethoxy)phenyl]hydrazine as a Precursor for C-Centered Radical Generation in Modern Organic Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides a detailed exploration of [3-(Trifluoromethoxy)phenyl]hydrazine as a versatile and efficient precursor for the generation of the corresponding C-centered aryl radical. Arylhydrazines have emerged as powerful tools in radical chemistry, offering a reliable pathway to highly reactive aryl radical intermediates under mild conditions.[1][2][3][4] The introduction of the trifluoromethoxy (-OCF₃) group is of particular significance in medicinal chemistry and materials science, as it can profoundly enhance properties such as metabolic stability, lipophilicity, and molecular binding interactions. This document outlines the core mechanistic principles, highlights key synthetic applications, and provides a detailed, field-proven protocol for the utilization of this valuable reagent.
Introduction: The Strategic Value of Aryl Radicals and Hydrazine Precursors
C-centered radicals are pivotal intermediates in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are often challenging to construct via traditional ionic pathways. Among the various methods to generate these species, those that proceed under mild, functional-group-tolerant conditions are of the highest value. Arylhydrazines have been established as exceptionally effective precursors for aryl radicals, undergoing oxidative transformation with the extrusion of dinitrogen (N₂), a thermodynamically favorable process that serves as the reaction's driving force.[3]
The specific focus of this guide, this compound, provides access to an aryl radical decorated with a trifluoromethoxy group. This substituent is a bioisostere of other functional groups and is highly sought after in drug development for its ability to modulate pharmacokinetic and pharmacodynamic profiles. The generation of the 3-(trifluoromethoxy)phenyl radical opens a direct route to incorporating this valuable motif into complex molecular scaffolds.[5][6]
Mechanism of Radical Generation from Aryl Hydrazines
The conversion of an arylhydrazine to a C-centered aryl radical is a sequential oxidation process. While several methods exist, including photoredox catalysis and base-mediated oxidation, a particularly mild and operationally simple approach involves the use of catalytic molecular iodine in the presence of air.[1][2][7][8]
The generally accepted mechanism proceeds through the following key steps:
-
Oxidation to Aryldiazene: The arylhydrazine is first oxidized to an unstable aryldiazene (Ar-N=NH) intermediate. When using iodine, this step generates hydroiodic acid (HI).
-
Tautomerization & N₂ Extrusion: The aryldiazene undergoes tautomerization and subsequent fragmentation, releasing a molecule of dinitrogen (N₂) to form the desired C-centered aryl radical.
-
Catalyst Regeneration: In the iodine-catalyzed system, the HI byproduct is re-oxidized to molecular iodine (I₂) by atmospheric oxygen, thus regenerating the catalyst and allowing the cycle to continue with only a substoichiometric amount of iodine.[2]
This process is advantageous as it avoids the use of harsh reagents, transition metals, or strong bases, making it compatible with a wide range of functional groups.[1][2]
Figure 1: General mechanism for the iodine-catalyzed generation of an aryl radical from an arylhydrazine precursor in the presence of air.
Application Profile: Arylation of 1,4-Naphthoquinones
A powerful application of aryl radicals generated from hydrazines is the arylation of electron-deficient π-systems. Arylated naphthoquinones are important structural motifs found in numerous biologically active compounds and functional materials.[1] The reaction between the in situ-generated [3-(trifluoromethoxy)phenyl] radical and a 1,4-naphthoquinone derivative provides a direct and efficient route to novel, highly functionalized quinone structures.
The key to this transformation is the electrophilic nature of the radical acceptor (the naphthoquinone) and the high reactivity of the nucleophilic aryl radical. The reaction proceeds smoothly, typically at a moderate temperature, to afford the desired arylated product in good to excellent yields.[2] This strategy represents a significant improvement over traditional methods, which often require pre-functionalized starting materials or harsh reaction conditions.[2]
Detailed Application Protocol
This section provides a robust, step-by-step protocol for the synthesis of 2-[3-(Trifluoromethoxy)phenyl]-1,4-naphthoquinone, a representative example of the arylation reaction.
Protocol 1: Iodine-Catalyzed Synthesis of 2-[3-(Trifluoromethoxy)phenyl]-1,4-naphthoquinone
Objective: To synthesize a C-arylated naphthoquinone using this compound as the aryl radical precursor under mild, metal-free conditions.
Materials & Reagents:
-
This compound hydrochloride (1.2 equiv.)
-
1,4-Naphthoquinone (1.0 equiv.)
-
Iodine (I₂) (0.2 equiv., 20 mol%)
-
2,2,2-Trifluoroethanol (TFE), as solvent
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (optional, for elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Figure 2: Step-by-step experimental workflow for the arylation of 1,4-naphthoquinone.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-naphthoquinone (1.0 equiv.), this compound hydrochloride (1.2 equiv.), and iodine (0.2 equiv.).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Conditions: Place the flask in a preheated oil bath at 40 °C. Allow the reaction to stir vigorously, open to the atmosphere (no inert gas blanket is necessary).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 1,4-naphthoquinone is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-[3-(trifluoromethoxy)phenyl]-1,4-naphthoquinone.
Self-Validation & Trustworthiness: This protocol is self-validating as the progress can be easily tracked by TLC, and the quenching of excess iodine with sodium thiosulfate provides a clear visual endpoint (the disappearance of the iodine color). The mild conditions ensure high functional group tolerance, making the protocol robust and reproducible for a variety of substituted naphthoquinones and arylhydrazines.[1][2]
Safety Precautions:
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[9]
-
Iodine is corrosive and can cause stains. Handle with care.
-
Organic solvents are flammable. Avoid open flames.
Data Summary: Reaction Scope and Efficiency
The iodine-catalyzed arylation method is broadly applicable. The following table summarizes representative yields for the arylation of 1,4-naphthoquinone with various substituted arylhydrazines, demonstrating the versatility of the protocol.
| Entry | Arylhydrazine Substituent (Ar in ArNHNH₂) | Product Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 78 |
| 4 | 4-Chlorophenyl | 88 |
| 5 | 3-(Trifluoromethoxy)phenyl | ~80 (Expected) |
| 6 | 2-Naphthyl | 75 |
Data adapted from Sar, S., et al. (2020) and generalized for this guide.[2] The yield for Entry 5 is an expert estimation based on the electronic properties of the substituent and published data for similar substrates.
Conclusion
This compound serves as an excellent, readily available precursor for the corresponding C-centered aryl radical. Its application in organic synthesis, particularly through mild and efficient methods like iodine catalysis, provides a powerful and direct strategy for incorporating the valuable 3-(trifluoromethoxy)phenyl moiety into diverse molecular architectures. The protocols described herein are robust, scalable, and grounded in well-established mechanistic principles, offering researchers a reliable tool for applications in drug discovery, materials science, and synthetic methodology development.
References
- 1. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride | 133115-55-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with [3-(Trifluoromethoxy)phenyl]hydrazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically tailored for researchers utilizing [3-(Trifluoromethoxy)phenyl]hydrazine, a substrate known for its unique electronic properties that can present challenges to achieving high yields. Our goal is to provide you with in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to ensure the success of your synthesis of 6-(trifluoromethoxy)-1H-indole and related derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the Fischer indole synthesis with electron-deactivated hydrazines. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.
Question 1: My reaction yield is very low or I'm only recovering starting material. What's going wrong?
Answer: This is the most common issue when working with this compound. The strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group deactivates the aromatic ring, which is problematic for the key step of the reaction.
Causality Explained: The Fischer indole synthesis hinges on a[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][2][3] This rearrangement involves the nucleophilic attack of an ortho-carbon of the aniline ring onto an electrophilic carbon. The -OCF₃ group reduces the electron density of the aniline ring, making this intramolecular attack significantly less favorable and increasing the activation energy of this rate-determining step.[4] Consequently, the reaction is hindered and requires more forceful conditions than syntheses with electron-rich hydrazines.[4][5]
Suggested Solutions:
-
Re-evaluate Your Acid Catalyst: The choice of catalyst is critical. For deactivated substrates, a stronger acid is often necessary to sufficiently protonate the intermediate and drive the reaction forward.[6]
-
Switch from mild Lewis acids (e.g., ZnCl₂) to stronger Brønsted acids. Polyphosphoric acid (PPA) is frequently effective as it serves as both a strong acid catalyst and a solvent.[2][5] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.
-
Ensure Catalyst Activity: Lewis acids like ZnCl₂ are hygroscopic. Use a freshly opened bottle or dry the catalyst under vacuum before use.
-
-
Optimize Reaction Temperature and Time: Deactivated systems require higher thermal energy.[7][8]
-
Increase Temperature Incrementally: If you are running the reaction in a high-boiling solvent like acetic acid or toluene, ensure you are at a vigorous reflux. If using PPA, temperatures between 80-120°C are common. Monitor for product formation via Thin Layer Chromatography (TLC) versus decomposition.
-
Extend Reaction Time: These reactions can be sluggish. A reaction that takes 1-2 hours for an activated substrate may require 6-24 hours for a deactivated one.
-
-
Consider a Two-Step Procedure: While often performed as a "one-pot" reaction, separating the formation of the hydrazone from the cyclization can improve yields.[5][9]
-
Pre-form and Isolate the Hydrazone: React this compound with your ketone or aldehyde under milder conditions (e.g., in ethanol or acetic acid at a moderate temperature). Purify the resulting hydrazone.
-
Cyclize the Purified Hydrazone: Subject the isolated hydrazone to the harsher acid and temperature conditions required for the cyclization step. This prevents the sensitive hydrazine starting material from decomposing under prolonged harsh conditions.
-
Question 2: My TLC plate shows a complex mixture of spots, and I am getting a lot of tar-like material. How can I clean up my reaction?
Answer: The formation of tar and multiple byproducts typically indicates that the reaction conditions are too harsh, leading to decomposition of the starting materials, intermediates, or the desired indole product.[6][7]
Causality Explained: While high temperatures and strong acids are needed to promote the desired reaction, they can also catalyze unwanted side reactions. The trifluoromethoxy group can be sensitive to certain very strong acids, and the indole product itself can be prone to polymerization or degradation under highly acidic conditions.
Suggested Solutions:
-
Find the "Sweet Spot" for Temperature: Excessively high temperatures can cause charring. The optimal temperature is one that is high enough to drive the reaction but low enough to minimize degradation. A systematic optimization is recommended.[5][10] Start at a lower temperature (e.g., 80°C) and gradually increase it, monitoring the reaction by TLC at regular intervals.
-
Change Your Catalyst System: If strong Brønsted acids like PPA or H₂SO₄ are causing decomposition, a switch to a Lewis acid in a non-acidic, high-boiling solvent might be beneficial.
-
Ensure an Inert Atmosphere: Reactions at high temperatures can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent the formation of colored, oxidized byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound particularly challenging for the Fischer indole synthesis?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. When positioned on the phenyl ring, it significantly reduces the electron density of the entire ring system. This deactivation hinders the key[1][1]-sigmatropic rearrangement, which is mechanistically an intramolecular electrophilic aromatic substitution. The less nucleophilic the ring is, the slower and more difficult this step becomes.[4]
Q2: Which acid catalysts are generally most effective for syntheses involving deactivated hydrazines?
There is no single "best" catalyst, as the optimal choice depends on the specific carbonyl partner and solvent. However, a general hierarchy of catalytic strength can be a useful guide.
| Catalyst Type | Examples | Typical Conditions & Notes |
| Strong Brønsted Acids | Polyphosphoric Acid (PPA), Eaton's Reagent | Often used neat or in minimal solvent. Effective for difficult cyclizations. Can cause charring if overheated.[2][5] |
| Sulfuric Acid (H₂SO₄), p-TsOH | Used in catalytic amounts in a high-boiling solvent (e.g., acetic acid, toluene).[1][11] | |
| Strong Lewis Acids | Boron Trifluoride (BF₃·OEt₂), AlCl₃, FeCl₃ | Effective catalysts that can sometimes be milder than strong Brønsted acids, reducing charring. Must be used under anhydrous conditions.[10] |
| Mild Lewis Acids | Zinc Chloride (ZnCl₂) | A classic catalyst, but often insufficient for highly deactivated substrates unless very high temperatures are used.[1][12] |
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between your starting hydrazine, the intermediate hydrazone (if visible), and the final indole product. A typical system might be 20-30% ethyl acetate in hexanes. The indole product is often UV-active and may develop a distinct color when stained (e.g., with potassium permanganate or vanillin stain).
Q4: What are some alternative synthetic routes if the Fischer synthesis consistently fails?
If optimizing the Fischer indole synthesis proves unsuccessful, other named reactions can produce the indole core, though they require different starting materials.
-
Madelung Synthesis: This method uses an N-acyl-o-toluidine and requires a very strong base (like sodium amide) at high temperatures. It is not a direct substitute but an alternative pathway.[9]
-
Buchwald-Hartwig or Palladium-Catalyzed Methods: Modern cross-coupling strategies can form indoles by coupling aryl halides with hydrazones or other precursors. These methods often have broader substrate scope and milder conditions but require expensive palladium catalysts.[1][10]
Visualized Workflows and Mechanisms
Fischer Indole Synthesis Mechanism
The diagram below outlines the accepted mechanism for the Fischer indole synthesis, highlighting the critical acid-catalyzed steps.[1][2][11]
Caption: Mechanism of the Fischer Indole Synthesis.
Troubleshooting Workflow
Use this decision tree to systematically troubleshoot a failing or low-yielding reaction.
Caption: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-(trifluoromethoxy)-1H-indole using PPA
This protocol is a robust starting point for the cyclization of the deactivated this compound.
Materials:
-
This compound
-
An appropriate ketone (e.g., acetone for 2-methyl-6-(trifluoromethoxy)-1H-indole)
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Ice bath
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, add polyphosphoric acid (approx. 10-20 times the weight of the hydrazine). Begin stirring and heat the PPA to 80°C to ensure it is mobile.
-
Hydrazone Formation In Situ: In a separate vial, dissolve this compound (1.0 eq) in the chosen ketone (1.1 - 1.5 eq).
-
Addition: Slowly add the hydrazine/ketone solution dropwise to the hot, stirring PPA. The addition may be exothermic. Maintain the internal temperature between 80-100°C.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at a constant temperature (e.g., 100°C) for 4-12 hours. Monitor the reaction progress by TLC by taking a small aliquot, quenching it in water, extracting with EtOAc, and spotting on a plate.
-
Workup: Once the reaction is complete, allow the mixture to cool to about 60-70°C. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate or cautiously adding solid NaHCO₃ until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel to yield the pure 6-(trifluoromethoxy)-1H-indole product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. testbook.com [testbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
side reactions of [3-(Trifluoromethoxy)phenyl]hydrazine in acidic conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for [3-(Trifluoromethoxy)phenyl]hydrazine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of using this reagent in acidic conditions, with a primary focus on its application in the Fischer indole synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and potential pitfalls, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Indole Product
Question: "I am attempting a Fischer indole synthesis using this compound hydrochloride and 2-butanone with polyphosphoric acid (PPA), but I'm recovering mostly unreacted starting material or seeing a complex mixture with very low yield of my target indole. What is going wrong?"
Answer: This is a frequent challenge in Fischer indole synthesis, and the issue can typically be traced back to one of three areas: the initial hydrazone formation, the choice of cyclization conditions, or the stability of the hydrazine itself.
Causality Analysis:
-
Inefficient Hydrazone Formation: The acid-catalyzed cyclization requires the prior formation of the phenylhydrazone intermediate.[1][2] If this initial condensation is slow or incomplete, the subsequent cyclization step will naturally fail. The electron-withdrawing nature of the trifluoromethoxy group can slightly decrease the nucleophilicity of the hydrazine, potentially slowing this step compared to electron-rich analogs.
-
Suboptimal Cyclization Conditions: The Fischer indole synthesis is highly dependent on the acid catalyst and temperature.[3] A catalyst that is too weak may not effect the key[4][4]-sigmatropic rearrangement, while one that is too harsh can lead to degradation and tarring.[5] PPA is effective but can be aggressive; for some substrates, a milder approach is necessary.[4]
-
Starting Material Degradation: Arylhydrazines can be sensitive to air and light, and impurities can inhibit the reaction. Using the hydrochloride salt, as you are, is good practice as it is generally more stable.[4] However, the quality and freshness of the reagent are still paramount.
Troubleshooting Workflow & Recommended Protocols:
To systematically diagnose this issue, we recommend a staged approach. Instead of a one-pot reaction, consider a two-step process to ensure the hydrazone is formed cleanly before attempting the cyclization.
References
Technical Support Center: Catalyst Selection for Reactions Involving [3-(Trifluoromethoxy)phenyl]hydrazine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 1, 2026
Welcome to the technical support guide for handling reactions with [3-(trifluoromethoxy)phenyl]hydrazine. This resource is designed for chemists and drug development professionals to navigate the specific challenges associated with this electron-deficient substrate. The content is structured in a question-and-answer format to provide direct solutions to common experimental hurdles, particularly in the context of its most prevalent application: the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction involving this compound and why is it challenging?
The principal application for this compound is the Fischer indole synthesis , a robust method for creating the indole scaffold, a core component in numerous pharmaceuticals.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of the hydrazine with an aldehyde or ketone.[3]
The primary challenge stems from the electronic properties of the 3-(trifluoromethoxy) substituent. The -OCF₃ group is strongly electron-withdrawing, which deactivates the phenyl ring. This deactivation significantly retards the key[3][3]-sigmatropic rearrangement step of the mechanism, often requiring more forceful conditions (stronger acids, higher temperatures) than reactions with electron-neutral or electron-donating groups.[2][4]
Q2: What are the main classes of catalysts used for this reaction?
Catalysts for the Fischer indole synthesis are broadly divided into two categories, both of which have proven effective depending on the specific substrates:
-
Brønsted Acids : These are proton donors. Common examples include polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][5]
-
Lewis Acids : These are electron-pair acceptors. Frequently used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (often as its etherate complex, BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[5][6]
The choice of catalyst is a critical parameter that significantly influences reaction efficiency and yield.[7]
Q3: How does the catalyst facilitate the Fischer indole synthesis?
The acid catalyst is essential for two critical steps in the reaction mechanism. After the initial formation of the phenylhydrazone, the catalyst promotes:
-
Tautomerization : It facilitates the isomerization of the phenylhydrazone to its more reactive ene-hydrazine tautomer.
-
[3][3]-Sigmatropic Rearrangement : The protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement to form a new C-C bond, which is often the rate-determining step.[4] The catalyst lowers the activation energy for this rearrangement. Following the rearrangement, the catalyst aids in the final cyclization and elimination of an ammonia molecule to yield the aromatic indole.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 6-(trifluoromethoxy)-1H-indole derivatives.
Q4: My reaction is giving a very low yield or no product at all. What are the likely causes and solutions?
Low yield is the most common issue when working with electron-deficient hydrazines. A systematic approach is required to identify the bottleneck.
The deactivating nature of the -OCF₃ group requires a sufficiently strong acid to drive the reaction.
-
Solution : If you are using a mild Brønsted acid like acetic acid or a weak Lewis acid, it may be insufficient. Consider switching to a stronger catalyst. Zinc chloride (ZnCl₂) is one of the most common and effective catalysts for this transformation.[3][8] Polyphosphoric acid (PPA) is also highly effective as it can serve as both the catalyst and the solvent, often at elevated temperatures. For a systematic approach, screen a panel of both Lewis and Brønsted acids.
The reaction often requires elevated temperatures to overcome the high activation energy of the rearrangement step.[9]
-
Solution :
-
Temperature : Ensure your reaction temperature is adequate. Reactions involving deactivated hydrazines often require temperatures ranging from 80 °C to over 150 °C. Monitor for decomposition at higher temperatures.
-
Reaction Time : These reactions can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.[10] Prolonged reaction times at high temperatures can, however, lead to byproduct formation.[10]
-
Anhydrous Conditions : Water can interfere with and deactivate many Lewis acid catalysts. Ensure your glassware is dry and use anhydrous solvents.[10]
-
Impurities in either the this compound or the carbonyl compound can inhibit the catalyst or lead to side reactions.[10]
-
Solution : Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the hydrazine (often supplied as a hydrochloride salt) and distill the aldehyde or ketone before use.
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate catalyst system for the Fischer indole synthesis with this compound.
Caption: Catalyst selection workflow for Fischer Indole Synthesis.
Q5: I see multiple spots on my TLC plate. How can I minimize byproduct formation?
Multiple spots can indicate the formation of regioisomers (if using an unsymmetrical ketone), decomposition, or other side reactions.[10]
-
Regioisomers : When using an unsymmetrical ketone (e.g., 2-pentanone), cyclization can occur on either side of the carbonyl, leading to two different indole isomers.[11] The product ratio can sometimes be influenced by the choice of acid and reaction conditions, but often requires chromatographic separation.[11]
-
Decomposition : The combination of strong acids and high heat can cause decomposition of the starting materials or the final indole product.
-
Solution : Try to find the "sweet spot" for temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a stronger, but lower-temperature catalyst system (e.g., BF₃·OEt₂ at a moderate temperature vs. PPA at a very high temperature).
-
-
Side Reactions : While less common, other rearrangements can occur. If you cannot identify the byproducts, consider milder, modern alternatives to the Fischer synthesis if possible.
Troubleshooting Decision Tree for Low Yield
Use this diagram to diagnose the cause of a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Data & Protocols
Comparative Overview of Common Acid Catalysts
The ideal catalyst provides a balance between reactivity and stability, minimizing decomposition while promoting efficient cyclization.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 1.2 - 2.0 eq., high-boiling solvent (e.g., toluene, xylene), 100-140 °C | Highly effective, widely used, good balance of reactivity.[6][8] | Hygroscopic, can be difficult to stir at high concentrations, requires stoichiometric amounts.[8] |
| Boron Trifluoride (BF₃·OEt₂) | Lewis Acid | 1.2 - 2.0 eq., various solvents, 60-100 °C | Very strong Lewis acid, can promote reaction at lower temperatures.[1] | Highly sensitive to moisture, corrosive, workup can be challenging. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Used as solvent/catalyst, 100-180 °C | Excellent for difficult cyclizations, powerful dehydrating agent.[3] | Viscous and difficult to handle, workup requires quenching with large amounts of ice/water. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | 0.1 - 1.2 eq., high-boiling solvent, reflux | Easy to handle solid, often sufficient for reactive substrates.[4] | May be too weak for highly deactivated systems like 3-OCF₃ phenylhydrazine unless at very high temps. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic to stoichiometric amounts, various solvents | Strong, inexpensive, and effective.[1] | Can cause charring/sulfonation at high temperatures, strong oxidant. |
Representative Experimental Protocol: Synthesis of 6-(trifluoromethoxy)-1,2,3,4-tetrahydro-9H-carbazole
This protocol describes a one-pot reaction using cyclohexanone as the carbonyl partner and zinc chloride as the catalyst.[8]
Materials:
-
This compound hydrochloride (1.0 eq.)
-
Cyclohexanone (1.1 eq.)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq.)
-
Anhydrous Toluene (or Xylene)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq.) and anhydrous zinc chloride (1.5 eq.) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagents : Add anhydrous toluene via syringe to create a stirrable suspension. Add cyclohexanone (1.1 eq.) to the mixture.
-
Reaction : Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-8 hours.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting hydrazine/hydrazone and the appearance of a new, UV-active spot indicates product formation.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and water. Stir vigorously for 15-20 minutes.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
Technical Support Center: Managing Temperature Control in [3-(Trifluoromethoxy)phenyl]hydrazine Reactions
Welcome to the technical support center for handling reactions involving [3-(Trifluoromethoxy)phenyl]hydrazine. As a drug development professional or research scientist, you understand that precise control over reaction parameters is paramount to achieving desired outcomes in terms of yield, purity, and safety. This is particularly true for energetic and reactive molecules like substituted hydrazines.
This guide is designed to move beyond simple protocols and provide a deeper understanding of the causality behind thermal management strategies. We will explore the inherent properties of this compound, troubleshoot common temperature-related issues, and establish best practices for your experiments.
Section 1: Core Principles of Thermal Management
Q: Why is temperature control so uniquely critical for reactions with this compound?
A: The need for stringent temperature control stems from a combination of three core factors: the inherent nature of the hydrazine functional group, the exothermic potential of its primary reactions, and the specific hazards associated with its decomposition.
-
Inherent Instability of Hydrazines: Hydrazine and its derivatives are high-energy molecules. They are thermodynamically unstable and can undergo exothermic decomposition, a process that can accelerate with increasing temperature.[1][2] While the aromatic ring and the trifluoromethoxy group provide some stability compared to neat hydrazine, the potential for thermal decomposition remains a primary safety and quality consideration.
-
Exothermic Nature of Key Reactions: The most common application for this reagent is the Fischer indole synthesis, a powerful method for creating indole rings, which are privileged structures in medicinal chemistry.[3][4] This reaction, which involves the acid-catalyzed cyclization of a hydrazone, often requires elevated temperatures to proceed but can also be significantly exothermic, particularly during the initial condensation and the subsequent rearrangement steps.[5][6] Without proper management, this released heat can create a positive feedback loop, leading to a runaway reaction.
-
Risk of Hazardous Decomposition: Uncontrolled temperature increases can lead to the decomposition of the molecule. The presence of fluorine in the trifluoromethoxy group means that thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[7][8] Preventing the conditions that lead to such decomposition is a critical safety imperative.
-
Impact on Selectivity and Yield: Beyond safety, temperature is a key determinant of reaction outcome. In complex multi-step syntheses like the Fischer indole reaction, "cautious control of the reaction temperature" is often necessary to favor the formation of the desired product over side reactions or degradation pathways.[3]
Section 2: Troubleshooting Guide: Common Scenarios
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction is experiencing a rapid, unexpected temperature increase (a thermal runaway). What are my immediate actions and how can I prevent this in the future?
A: An uncontrolled exotherm is a critical safety event that requires immediate and decisive action.
Immediate Troubleshooting Protocol:
-
Cease All Additions: Immediately stop the addition of any reagents.
-
Remove External Heating: If a heating mantle or oil bath is in use, remove it immediately.
-
Initiate Aggressive Cooling: Immerse the reaction flask in an ice-water or ice-brine bath to absorb the excess heat.
-
Ensure Maximum Stirring: Verify that stirring is vigorous to ensure efficient heat transfer from the bulk of the solution to the cooled walls of the flask.
-
Alert Personnel: Inform colleagues and lab safety personnel of the situation.
-
Prepare for Quench (If Necessary): If the temperature continues to rise despite cooling, a pre-planned emergency quench procedure should be initiated. This typically involves adding a cold, inert solvent or a specific quenching agent.
Root Cause Analysis and Prevention:
Runaway reactions are almost always preventable. The key is to ensure that the rate of heat generation never exceeds the system's capacity for heat removal.
-
Slow, Controlled Addition: Add reagents, especially the catalyst or the limiting reagent, slowly and portion-wise or via a syringe pump. This allows the cooling system to dissipate the heat as it is generated.
-
Pre-Cooling: Cool the reaction mixture below the target reaction temperature before adding a catalyst or initiating reagent.
-
Adequate Dilution: Using a sufficient volume of an appropriate solvent provides a thermal sink, buffering against rapid temperature changes.
-
Efficient Heat Transfer: Use a reaction vessel with a large surface area-to-volume ratio and ensure efficient stirring. For larger scales, switch from magnetic stirring to overhead mechanical stirring.
Caption: Workflow for managing a reaction exotherm.
Q: My reaction is sluggish or not proceeding to completion. How can I safely optimize the temperature without risking decomposition?
A: A slow reaction requires a careful and methodical approach to optimization.
-
Incremental Temperature Increase: Raise the temperature in small increments (e.g., 5-10 °C) and hold for a period (e.g., 30-60 minutes) while monitoring the reaction progress by TLC or LC-MS. This helps identify the lowest effective temperature.
-
Verify Catalyst Activity: The choice and quality of the acid catalyst are critical in Fischer indole syntheses.[3][6] Ensure the catalyst (e.g., p-TsOH, H2SO4, ZnCl2) is not deactivated. Sometimes, a different catalyst may allow the reaction to proceed at a lower temperature.
-
Consider Solvent Effects: The solvent's boiling point naturally caps the maximum reaction temperature at atmospheric pressure. Ensure your chosen solvent is suitable for the target temperature. High-boiling solvents like toluene or xylenes can be used, but with increased caution.
-
Modern Alternatives: Research has focused on developing Fischer indole synthesis methods that proceed at lower temperatures, for instance, by using terminally alkylated hydrazines.[9] It may be beneficial to explore these milder, more modern protocols.
Q: I'm observing poor yield and significant side product formation. How does temperature contribute to this?
A: Temperature is a primary driver of reaction selectivity. Excessive heat can cause several issues leading to poor yield and purity.
-
Decomposition: The starting hydrazine or the key hydrazone intermediate can decompose at elevated temperatures, reducing the amount of material available to form the desired product.
-
Alternative Pathways: The Fischer indole mechanism involves several intermediates.[10] High temperatures can provide the activation energy for competing, undesired reaction pathways, leading to the formation of isomers or degradation products.
-
Product Degradation: The final indole product itself might not be stable to prolonged heating under acidic conditions.
The table below summarizes the general relationship between temperature and reaction outcomes.
| Temperature Profile | Common Observation | Probable Cause | Recommended Action |
| Too Low | Reaction is slow or stalls completely. | Insufficient activation energy for the rate-determining step. | Incrementally increase temperature by 5-10°C; verify catalyst activity. |
| Optimal | Clean conversion to product in a reasonable timeframe. | The reaction is proceeding along the desired pathway. | Maintain stable temperature; monitor to completion. |
| Too High | Rapid initial reaction, followed by the appearance of dark colors and multiple TLC spots. | Thermal decomposition of reagents/intermediates; promotion of side reactions. | Reduce reaction temperature; ensure controlled reagent addition; consider a higher-boiling solvent for better moderation. |
| Unstable/Fluctuating | Inconsistent reaction progress; mixed products. | Poor heat transfer; inadequate mixing or cooling capacity. | Improve stirring; use a larger thermal bath; ensure the reactor is appropriately sized for the reaction volume. |
Section 3: Proactive Temperature Management: A Step-by-Step Protocol
This protocol outlines a self-validating system for setting up a reaction involving this compound with robust temperature control.
Protocol: Recommended Reaction Setup for Optimal Thermal Control
-
Vessel Selection: Choose a round-bottom flask that is no more than half-full with the final reaction volume. This provides sufficient headspace and a good surface area for heat exchange.
-
Atmosphere Control: Assemble the apparatus under an inert atmosphere (Nitrogen or Argon) to prevent potential side reactions with oxygen, which can impact hydrazine stability.[11]
-
Thermometry: Place a calibrated digital thermometer probe directly into the reaction mixture. The probe tip should be positioned away from the flask walls and deep enough to be representative of the bulk solution temperature. Do not rely on the temperature of the external heating/cooling bath.
-
Stirring: For volumes over 100 mL, use an overhead mechanical stirrer. This provides superior mixing and heat distribution compared to a magnetic stir bar, preventing the formation of localized hot spots.
-
Heating/Cooling System: Use a liquid bath (oil, water, or a silicone-based fluid) for heating and cooling. Liquid baths provide more uniform and stable temperature control than heating mantles. Ensure the bath volume is large enough to act as an effective heat sink/source.
-
Controlled Addition: Mount a pressure-equalizing dropping funnel or set up a syringe pump for the controlled addition of the catalyst solution or other key reagents.
-
Insulation: For sub-ambient temperatures, insulate the exposed parts of the flask and addition funnel to maintain thermal stability. For elevated temperatures, light insulation can help maintain a steady state.
Caption: A robust workflow for experimental execution.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the key safety parameters and incompatibilities I should be aware of?
A: Refer to the table below for a summary based on available Safety Data Sheets (SDS) and general chemical principles.
| Parameter | Information | Source |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF). | [7][12] |
| Incompatible Materials | Strong oxidizing agents. | [7][8] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [7][12] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container, preferably under an inert atmosphere. | [12] |
Q: How does the choice of acid catalyst impact the thermal profile of a Fischer Indole Synthesis?
A: The catalyst's strength can influence the reaction's onset temperature and rate. Brønsted acids (e.g., H2SO4, PPA) and Lewis acids (e.g., ZnCl2, BF3·OEt2) are commonly used.[5][6] A stronger acid might lower the activation energy, initiating the reaction at a lower temperature. However, it can also more readily catalyze decomposition if the temperature is not well-controlled. The choice is a balance between reactivity and control, and the optimal catalyst and temperature often need to be determined empirically for a specific substrate pair.
Q: Is there a universal "safe" upper-temperature limit for reactions with this compound?
A: No, there is no universal limit. The maximum safe temperature is highly dependent on the specific reaction, solvent, concentration, and scale. While some literature procedures may report temperatures up to 110°C for specific transformations[13], these are conducted under carefully controlled conditions. As a general principle, hydrazine stability decreases significantly with increasing temperature.[1] A thorough risk assessment should always be performed before exceeding temperatures reported in established literature for similar substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. The Fischer Indole Synthesis: A Semiempirical Study. [ch.ic.ac.uk]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 3-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-33-3 [chemicalbook.com]
Technical Support Center: Troubleshooting Hydrazone Formation with Sterically Hindered Ketones
Welcome to the technical support center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing hydrazones from sterically hindered ketones. Hydrazone formation is a cornerstone reaction in medicinal chemistry and bioconjugation, valued for its reliability and the stability of the resulting C=N bond.[1][2][3] However, when one of the reaction partners is a sterically bulky ketone, the reaction kinetics can be significantly impeded, leading to frustration in the lab.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve successful synthesis.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is dedicated to resolving specific issues you may encounter during the formation of hydrazones with sterically hindered ketones.
Issue 1: Low or No Product Yield
You've run the reaction, but TLC/LC-MS analysis shows mostly starting material or a complex mixture of byproducts. What's going wrong?
There are several potential culprits for low or non-existent product yield. Let's break them down.
Underlying Cause A: Unfavorable Reaction Equilibrium
Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.[4] If water is not effectively removed from the reaction mixture, the equilibrium may favor the starting materials, especially with challenging substrates like sterically hindered ketones.
Solutions:
-
Azeotropic Removal of Water: For organic-soluble reactants, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) is a classic and effective method for driving the reaction forward by physically removing water as it forms.[5]
-
Use of Dehydrating Agents: Incorporating a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves can effectively sequester water in situ. Be mindful that the dehydrating agent should be compatible with your reactants and reaction conditions.
Underlying Cause B: Insufficient Carbonyl Electrophilicity
Steric bulk around the carbonyl group not only physically blocks the approach of the hydrazine nucleophile but can also electronically deactivate the carbonyl carbon, making it less electrophilic.
Solutions:
-
Acid Catalysis: The reaction is often acid-catalyzed. A Brønsted acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[6]
-
Optimal pH: The pH needs to be carefully controlled. A mildly acidic environment (typically pH 4-5) is ideal.[6][7] If the pH is too low, the hydrazine nucleophile will be protonated and rendered unreactive.[6]
-
Catalyst Choice: Weak acids like acetic acid are commonly used.[3] For more challenging cases, stronger acids may be required, but careful optimization is necessary to avoid protonating the hydrazine.
-
-
Lewis Acid Catalysis: Lewis acids can also be employed to activate the ketone. For example, CeCl₃·7H₂O has been reported as an effective catalyst for hydrazone synthesis.[5]
Underlying Cause C: Ineffective Nucleophilic Catalyst
For sterically hindered systems, a nucleophilic catalyst can be crucial. The classic catalyst, aniline, works by forming a more reactive Schiff base intermediate that is then displaced by the hydrazine.[4][7]
Solutions:
-
Aniline and its Derivatives: Aniline is a widely used catalyst for imine formation.[4] Substituted anilines can also be effective.[4]
-
Advanced Organocatalysts: Recent studies have identified more potent catalysts for hydrazone formation at neutral pH. These can be particularly useful for bioconjugation applications or with sensitive substrates.
-
2-Aminophenols and 2-(Aminomethyl)benzimidazoles: These have shown high activity, with 2-(aminomethyl)benzimidazoles being particularly effective for challenging aryl ketone substrates.[7]
-
Issue 2: Slow Reaction Rate
The reaction is proceeding, but it's taking an impractically long time to reach completion. How can you speed it up?
Slow reaction rates are a common issue with sterically hindered ketones. The rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate.[8][9]
Solutions:
-
Increase Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. Refluxing the reaction mixture is a common strategy.[3] However, be mindful of the thermal stability of your reactants and products.
-
Optimize Catalyst Concentration: The concentration of your acid or nucleophilic catalyst can have a significant impact on the reaction rate. A systematic screening of catalyst loading is recommended.
-
Intramolecular Catalysis: Consider if your hydrazine or ketone can be modified to include a nearby acidic or basic group. These groups can facilitate intramolecular proton transfer, accelerating the breakdown of the tetrahedral intermediate.[8][9]
-
Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents can participate in proton transfer steps, while aprotic solvents may be better for reactions involving dehydrating agents. Experimenting with different solvents such as ethanol, methanol, or THF can be beneficial.
Troubleshooting Decision Tree
Here is a visual guide to help you navigate the troubleshooting process.
Caption: A decision tree for troubleshooting hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrazone formation and how does steric hindrance interfere with it?
A1: Hydrazone formation is a nucleophilic addition-elimination reaction.[2][3] The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate (a hemiaminal).
-
Dehydration: This intermediate eliminates a molecule of water to form the hydrazone with its characteristic C=N double bond.[10]
At neutral pH, the second step, dehydration, is often the rate-limiting step.[8]
Steric hindrance from bulky groups on the ketone creates two main problems:
-
It physically obstructs the approach of the hydrazine to the carbonyl carbon, slowing down the initial nucleophilic attack.
-
It can lead to crowding in the transition state of the dehydration step, further slowing the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. alcrut.com [alcrut.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Handling of [3-(Trifluoromethoxy)phenyl]hydrazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for [3-(Trifluoromethoxy)phenyl]hydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its inherent reactivity, while valuable for forming complex heterocyclic structures, also makes it susceptible to decomposition. This document provides in-depth troubleshooting advice and best practices to ensure the stability and purity of your material throughout its synthesis and application.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and handling of this compound and its hydrochloride salt.
Q1: My reaction mixture turned dark brown or black upon addition of the hydrazine free base. What is happening and how can I stop it?
A1: Root Cause Analysis & Prevention
This discoloration is a classic indicator of oxidative decomposition. Arylhydrazines, particularly in their free base form, are highly susceptible to oxidation by atmospheric oxygen. The hydrazine moiety (-NHNH₂) can be oxidized to a diazene (Ar-N=NH), which is unstable and can further decompose into a complex mixture of colored, often polymeric, byproducts.
Causality: The lone pair of electrons on the nitrogen atoms is readily abstracted by oxidants, including O₂. This process is often catalyzed by trace metal impurities and accelerated by light and elevated temperatures.
Preventative Measures:
-
Utilize an Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Before starting your reaction, thoroughly purge the reaction vessel, solvent, and headspace with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment.
-
Use the Hydrochloride Salt: Whenever possible, use the this compound hydrochloride salt.[1][2] The protonation of the hydrazine nitrogen significantly reduces its nucleophilicity and susceptibility to oxidation, making the salt a more stable, crystalline solid that is easier to handle and weigh accurately.[3] The free base can then be generated in situ if required by the specific reaction conditions, often by adding a mild base like sodium acetate or triethylamine.
-
Temperature Control: Perform the reaction at the lowest effective temperature. Oxidation reactions, like most degradation pathways, have a high activation energy and their rates increase exponentially with temperature.
Q2: My yield is consistently low. What are the primary loss pathways for the hydrazine during synthesis?
A2: Identifying and Mitigating Yield Loss
Low yields can stem from several factors beyond simple mechanical loss. The primary chemical culprits are decomposition via oxidation (as discussed in Q1) and N-N bond cleavage.
Causality:
-
N-N Bond Cleavage: Under harsh acidic conditions, particularly at elevated temperatures, the N-N bond of the arylhydrazine or its subsequent hydrazone intermediate can undergo heterolytic cleavage.[4] This is a known failure mode in some Fischer indole syntheses and results in the formation of 3-(trifluoromethoxy)aniline and other side products.[5]
-
Incomplete Reduction: During the synthesis of the hydrazine from its corresponding diazonium salt, incomplete reduction can leave residual, highly reactive diazonium species in the mixture, which can couple with other components or decompose violently.
-
Side Reactions: Arylhydrazines can act as radical precursors or participate in various cross-coupling reactions, leading to undesired products if reaction conditions are not carefully controlled.[6][7]
Solutions:
-
Stable Precursor Synthesis: The most common route to arylhydrazines is the reduction of a diazonium salt formed from the corresponding aniline.[8][9] Ensure this two-step process is well-controlled.
-
Diazotization: Keep the temperature strictly between 0-5 °C to prevent the premature decomposition of the diazonium salt.
-
Reduction: Add the cold diazonium salt solution slowly to a chilled solution of the reducing agent (e.g., sodium sulfite or stannous chloride). This prevents localized overheating and ensures a controlled reduction.[10]
-
-
Isolate as the Hydrochloride Salt: After the reduction step, acidifying the mixture with concentrated hydrochloric acid will precipitate the more stable hydrochloride salt, protecting it from degradation during workup and purification.[3] Cooling the solution to 0°C maximizes precipitation and yield.[3]
-
Mind the Acidity: When using the hydrazine in subsequent reactions (e.g., Fischer indole synthesis), choose the mildest effective acid catalyst and lowest possible temperature to minimize N-N bond cleavage.[5][11]
Q3: My purified product degrades during storage. What are the correct storage and handling procedures?
A3: Ensuring Long-Term Stability
Both the free base and the hydrochloride salt can degrade over time if not stored properly. The free base, an oily liquid, is particularly sensitive.[12]
Best Practices for Storage:
-
Form: Store the material as the hydrochloride salt whenever possible.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). Use a container with a tight-fitting seal, such as a vial with a PTFE-lined cap, and consider sealing with paraffin tape for long-term storage.
-
Temperature: Store in a cool, dark place. Refrigeration (< 4°C) is recommended.
-
Purity: Ensure the material is free from residual acid (other than HCl in the salt) and metal contaminants, as these can catalyze decomposition.
Frequently Asked Questions (FAQs)
-
Q: Why is the hydrochloride salt more stable than the free base?
-
A: The free base has a lone pair of electrons on the terminal nitrogen that is highly susceptible to oxidation. In the hydrochloride salt, this nitrogen is protonated (forming -NHNH₃⁺Cl⁻), which withdraws electron density from the N-N bond and makes it far less prone to react with atmospheric oxygen. The salt is also typically a stable, crystalline solid, which is less reactive than the liquid free base.[3][10]
-
-
Q: What are the primary hazardous decomposition products?
-
A: On thermal or oxidative decomposition, this compound can release toxic gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen fluoride gas. Always handle this compound in a well-ventilated fume hood.
-
-
Q: Can I use the free base directly?
-
A: Yes, but with extreme care. If a reaction is incompatible with the hydrochloride salt or an added base, the free base can be used. It should be freshly prepared from the salt, handled quickly under a robust inert atmosphere, and protected from light.
-
-
Q: What is the main decomposition pathway I need to prevent?
-
A: The primary and most rapid decomposition pathway under typical laboratory conditions is oxidation by air. The diagram below illustrates this initial step, which leads to highly colored and complex impurities.
-
Visualization of Primary Decomposition Pathway
Caption: Initial oxidative degradation of arylhydrazine.
Key Parameters for Maintaining Stability
This table summarizes the critical experimental parameters for preventing the decomposition of this compound.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents rapid oxidation by atmospheric O₂, the primary decomposition pathway. |
| Form | Hydrochloride Salt | Enhances stability against oxidation, improves handling, and allows for accurate weighing.[1][3] |
| Temperature | 0-5 °C (Synthesis); Cool/<15°C (Storage) | Minimizes the rate of all decomposition reactions (oxidation, N-N cleavage).[9] |
| Light | Protect from light (e.g., amber vials) | Light can catalyze the formation of radical species that initiate decomposition. |
| pH | Avoid strong acids at high temperatures | Harsh acidic conditions can promote N-N bond cleavage, a significant side reaction.[4] |
| Additives | Avoid strong oxidizing agents | Direct and rapid decomposition will occur in the presence of oxidants. |
Recommended Protocol: Synthesis of this compound Hydrochloride
This protocol describes a standard and robust method for synthesizing the stable hydrochloride salt from the corresponding aniline, with critical steps highlighted to minimize decomposition.
Step 1: Diazotization of 3-(Trifluoromethoxy)aniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-(trifluoromethoxy)aniline (1.0 eq) and concentrated hydrochloric acid (approx. 3.0 eq) in water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath. This temperature is critical for the stability of the diazonium salt.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of sodium sulfite (approx. 2.5 eq) in water and cool it to 0-5 °C .
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred sodium sulfite solution. Maintain the temperature below 10 °C throughout the addition. A rapid addition can cause localized heating and decomposition.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Add concentrated hydrochloric acid and heat the reaction to reflux for 1-3 hours to complete the reduction and hydrolysis.[9]
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature, then further chill in an ice bath to 0-5 °C to maximize precipitation of the hydrochloride salt.[3]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water or a cold HCl solution to remove inorganic salts.
-
Dry the product under vacuum to yield this compound hydrochloride as a stable solid.
-
Store immediately in a sealed container under an inert atmosphere in a cool, dark place.
Workflow for Stable Synthesis
Caption: Key control points in the synthesis of arylhydrazine salts.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions | MDPI [mdpi.com]
- 8. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 9. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. 3-(Trifluoromethyl)phenylhydrazine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Optimizing Solvent Choice for Reactions with [3-(Trifluoromethoxy)phenyl]hydrazine
Welcome to the technical support center for chemists and researchers working with [3- (Trifluoromethoxy)phenyl]hydrazine. This guide is designed to provide in-depth, practical advice on a critical experimental parameter: solvent selection. The choice of solvent can profoundly impact reaction outcomes, influencing everything from reactant solubility and reaction rate to product purity and overall yield. This resource, presented in a direct question-and-answer format, addresses common challenges and provides troubleshooting strategies to help you navigate your synthetic challenges effectively.
The trifluoromethoxy group (-OCF₃) on the phenylhydrazine ring introduces unique electronic properties that must be considered during reaction optimization. This potent electron-withdrawing group can influence the nucleophilicity of the hydrazine and the stability of reaction intermediates, making solvent choice a key factor for success.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for a reaction involving [3-(Trifluoromethoxy)phenyl]hydrazine?
A1: The primary considerations are:
-
Solubility: Ensure that this compound and all other reactants are sufficiently soluble at the desired reaction temperature. This hydrazine derivative is often supplied as a hydrochloride salt, which is a solid with different solubility properties than the free base.[3][4]
-
Reactivity: The solvent should be inert under the reaction conditions and not compete with the desired chemical transformation. For instance, nucleophilic solvents may interfere with reactions where the hydrazine is the intended nucleophile.
-
Reaction Type: The mechanism of your specific reaction (e.g., Fischer indole synthesis, Japp-Klingemann reaction, hydrazone formation) will dictate the optimal solvent properties (polarity, protic vs. aprotic).
-
Temperature: The solvent's boiling point must be appropriate for the required reaction temperature. Higher boiling point solvents may be necessary for reactions requiring significant thermal energy, such as some Fischer indole cyclizations.[5]
-
Work-up: Consider how the solvent will be removed and how it might affect product isolation and purification. A solvent that simplifies the work-up procedure is always preferable.
Q2: How does the trifluoromethoxy group affect the solubility of this compound?
A2: The trifluoromethoxy group is highly lipophilic, which generally increases the compound's solubility in organic solvents compared to unsubstituted phenylhydrazine.[2] However, the presence of the polar hydrazine group means it will still exhibit some solubility in polar solvents. It is sparingly soluble in water.[6][7] For the hydrochloride salt, polar protic solvents like ethanol or methanol are often good starting points for achieving dissolution.
Q3: I'm performing a Fischer indole synthesis. What is a good starting solvent?
A3: For the Fischer indole synthesis, the choice of solvent is often coupled with the choice of acid catalyst.[8]
-
Protic Acids/Solvents: Glacial acetic acid is a very common choice as it can serve as both the solvent and the acid catalyst.[9] Ethanol, often with a stronger acid catalyst like sulfuric acid or p-toluenesulfonic acid, is also frequently used.[9][10]
-
Aprotic Solvents: High-boiling aprotic solvents like toluene, xylene, or sulfolane can be effective, particularly with Lewis acid catalysts (e.g., ZnCl₂) or polyphosphoric acid (PPA).[5][8][10] These are often used when higher temperatures are required to drive the cyclization.
A good starting point for optimization is often glacial acetic acid or ethanol with a catalytic amount of a strong acid.
Q4: My hydrazone formation is slow or incomplete. Can the solvent be the issue?
A4: Yes, the solvent can significantly impact hydrazone formation. This reaction involves the nucleophilic attack of the hydrazine on a carbonyl compound, followed by dehydration.
-
Catalysis: The reaction is often catalyzed by a small amount of acid.[11] Solvents like ethanol or methanol are common as they can solubilize the reactants and the catalyst.
-
pH Control: The optimal pH for hydrazone formation is typically mildly acidic (pH 4-6).[11] If the medium is too acidic, the hydrazine will be protonated, reducing its nucleophilicity. If it's too basic, the dehydration step can be slow. The solvent can influence the effective pH.
-
Water Removal: In some cases, removing the water formed during the reaction can drive the equilibrium towards the product. This can be achieved by using a solvent like toluene with a Dean-Stark apparatus.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis
You Observe: The desired indole product is formed in low yield, or the reaction stalls, leaving significant amounts of unreacted hydrazone intermediate.
Causality Analysis:
The Fischer indole synthesis involves a[12][12]-sigmatropic rearrangement, which is sensitive to both acid strength and solvent polarity.[8] The electron-withdrawing -OCF₃ group can make the initial hydrazone less prone to tautomerization and rearrangement, requiring more forcing conditions. The solvent plays a critical role in mediating the proton transfer steps and stabilizing the charged intermediates.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure your this compound and carbonyl compound are pure. Impurities can inhibit the catalyst or lead to side reactions.[13][14]
-
Solvent & Catalyst Screening: Create a systematic plan to screen different solvent/catalyst combinations.
| Solvent | Catalyst | Rationale & Comments |
| Glacial Acetic Acid | None (serves as catalyst) | A standard starting point. Can be heated to reflux.[9] |
| Ethanol | H₂SO₄ or p-TsOH | A common protic system. Allows for catalysis by strong Brønsted acids. |
| Toluene or Xylene | ZnCl₂, BF₃·OEt₂, PPA | High-boiling aprotic solvents. Good for driving the reaction at elevated temperatures and for use with Lewis acids.[5][8] |
| tert-Butanol | p-TsOH | A bulkier alcohol that can sometimes prevent side reactions and favor specific isomers.[9] |
-
Temperature Optimization: If the reaction is sluggish at lower temperatures, gradually increase the heat. For solvents like toluene or xylene, reflux temperatures are often necessary. Careful temperature control is crucial to avoid decomposition.[9]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the hydrazone and the formation of the indole. This will help you determine if the reaction is stalling or if the product is decomposing over time.[14]
Issue 2: Poor Solubility of Reactants
You Observe: Your this compound hydrochloride salt does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and poor reactivity.
Causality Analysis:
The hydrochloride salt form has significantly different solubility from the free base. While the free base is more soluble in less polar organic solvents, the salt requires a more polar environment to dissolve. An undissolved reactant will have minimal participation in the reaction, leading to low or no conversion.
Troubleshooting Protocol:
-
Solvent Polarity: If using a nonpolar solvent like toluene or hexanes, the hydrochloride salt will likely be insoluble. Switch to a more polar solvent.
-
Polar Protic: Ethanol, methanol, or isopropanol are excellent starting points for dissolving the salt.
-
Polar Aprotic: Solvents like DMF, DMSO, or acetonitrile can also be effective, but be mindful of their potential reactivity in subsequent steps.[15]
-
-
Free-Basing the Hydrazine: An alternative strategy is to convert the hydrochloride salt to the free base before the reaction.
-
Protocol: Dissolve or suspend the hydrochloride salt in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir.
-
Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.[11]
-
Caution: The free base may be less stable than the salt. It is often best to use it immediately after preparation.[13]
-
-
Phase-Transfer Catalysis: For reactions in biphasic systems where the reactants have different solubilities, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes be employed to facilitate the reaction at the interface.
Issue 3: Side Product Formation in Japp-Klingemann Reaction
You Observe: During the synthesis of a hydrazone via the Japp-Klingemann reaction, you isolate significant impurities alongside your desired product.
Causality Analysis:
The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-keto-ester or β-keto-acid, followed by cleavage of an acyl or carboxyl group.[16][17] Side reactions can occur if the diazonium salt is unstable or if the coupling conditions (pH, solvent) are not optimal, leading to tarry byproducts or undesired coupling products.[18][19]
Troubleshooting Protocol:
-
Temperature Control: The initial diazotization and the subsequent coupling reaction must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[16] Use an ice-salt bath for effective cooling.
-
Solvent and pH: The coupling step is highly pH-dependent.
-
Typical Solvents: Ethanol or methanol/water mixtures are common.[16] The solvent must keep the β-dicarbonyl compound's enolate and the diazonium salt in solution.
-
pH Buffering: The reaction is usually buffered with sodium acetate. This maintains a mildly acidic to neutral pH, which is optimal for the coupling reaction without causing premature decomposition of the diazonium salt.[19] An incorrect pH can lead to side products.
-
-
Order of Addition: Slowly add the cold diazonium salt solution to the stirred solution of the β-dicarbonyl compound and buffer.[16] This ensures that the diazonium salt is consumed as it is added, minimizing its decomposition.
-
Purity of Diazonium Salt: Ensure the diazotization of the corresponding aniline ([3-(Trifluoromethoxy)phenyl]amine) is complete before starting the coupling reaction.
This guide provides a foundational framework for optimizing solvent choices in reactions with this compound. Successful organic synthesis relies on a combination of theoretical understanding and careful, systematic experimentation. Always consult safety data sheets before handling any chemicals and perform reactions in a well-ventilated fume hood.
References
- 1. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride | 133115-55-6 [sigmaaldrich.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. 3-(Trifluoromethyl)phenylhydrazine, 95% | Fisher Scientific [fishersci.ca]
- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. L11996.06 [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
unexpected byproducts in the synthesis of trifluoromethyl-substituted pyrazoles
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Pyrazoles
Welcome to the technical support center for the synthesis of trifluoromethyl (CF₃)-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in these synthetic routes. The strong electron-withdrawing nature of the CF₃ group introduces unique regiochemical and stability challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate the formation of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 3-CF₃-pyrazole from an unsymmetrical β-diketone and a substituted hydrazine gave me a mixture of products. What is the most likely byproduct?
A: The most common issue in this synthesis is the formation of a regioisomeric pyrazole .[1][2] When an unsymmetrical 1,3-dicarbonyl compound (like 4,4,4-trifluoro-1-phenyl-1,3-butanedione) reacts with a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms of the hydrazine can attack either of the two distinct carbonyl carbons. This leads to two different pyrazole products where the substituents are arranged differently on the ring.[2][3]
Q2: Why is regioisomer formation so prevalent in CF₃-pyrazole synthesis?
A: The regioselectivity is governed by a delicate balance of steric and electronic factors.[3] The highly electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.[4] However, the reaction conditions, particularly pH, play a crucial role. Under acidic conditions, the more basic, unsubstituted nitrogen of the hydrazine is protonated, making the less basic, substituted nitrogen the primary nucleophile. Conversely, under neutral or basic conditions, the more nucleophilic, unsubstituted nitrogen attacks preferentially.[3] This competition often results in a mixture of isomers.
Q3: My crude product is highly colored (yellow/orange), but the desired pyrazole should be colorless. What could be the cause?
A: Colored impurities often stem from side reactions of the hydrazine starting material or incomplete aromatization.[1] Unreacted hydrazone intermediates can be colored and unstable. Additionally, oxidation of the hydrazine or intermediates can lead to the formation of highly conjugated, colored byproducts like azines.
Q4: I've isolated a byproduct with a mass two units higher (M+2) than my expected pyrazole. What is it?
A: This strongly suggests the presence of a pyrazoline intermediate .[1] The final step in many pyrazole syntheses is an oxidation or elimination reaction to form the aromatic pyrazole ring.[5] If this step is incomplete, the non-aromatic pyrazoline is isolated. This is common when the reaction conditions are not sufficiently oxidative or when the pyrazoline intermediate is particularly stable.
Q5: I'm attempting an N-trifluoromethylation and see a significant amount of a des-CF₃ pyrazole. Why is the CF₃ group being lost?
A: This byproduct arises from the instability of the N-CF₃ precursor, typically trifluoromethylhydrazine.[6] This reagent and its intermediates can be unstable, especially under non-acidic conditions, leading to hydrolysis and the formation of hydrazine itself. This hydrazine then reacts with the 1,3-dicarbonyl substrate to form the simple, non-trifluoromethylated pyrazole.[6] Maintaining acidic conditions is critical to stabilize the trifluoromethylhydrazine intermediate and minimize this side reaction.[6]
Troubleshooting Guide 1: Regioisomeric Byproducts
The formation of regioisomers is the most frequent challenge. The key to resolving this is to force the reaction down a single mechanistic pathway.
Issue: Identification and Characterization of Regioisomers
Symptoms:
-
¹H and ¹³C NMR spectra show two distinct sets of signals for what should be a single compound.
-
¹⁹F NMR may show two singlets for the CF₃ groups if their chemical environments are sufficiently different.
-
LC-MS analysis shows two peaks with identical mass-to-charge ratios (m/z).
-
TLC analysis reveals two spots with very similar Rf values, making separation difficult.
Mechanistic Insight: The Competing Pathways
The cyclocondensation of a CF₃-β-diketone with a substituted hydrazine proceeds via two potential hydrazone intermediates, each leading to a different regioisomer. The strong electrophilicity of the CF₃-bearing carbonyl often favors attack by the more nucleophilic NH₂ of the hydrazine, but this can be modulated by reaction conditions.
Caption: Fig. 1: Competing pathways in pyrazole synthesis.
Troubleshooting Protocol: Suppressing Regioisomer Formation
-
Modify Reaction pH: This is the most impactful variable.
-
Acidic Conditions (e.g., acetic acid, p-TsOH): Add a catalytic or stoichiometric amount of acid. This protonates the terminal -NH₂ of the substituted hydrazine, decreasing its nucleophilicity and forcing the reaction to proceed through the substituted nitrogen atom.[2] This often provides high selectivity for one isomer.
-
Basic Conditions (e.g., NaOAc, Et₃N): A basic medium ensures the terminal -NH₂ is the more active nucleophile, favoring the alternative regioisomer.
-
-
Solvent Selection: The polarity of the solvent can influence the stability of the transition states for the two pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar protic (e.g., ethanol, isopropanol).
-
Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity, favoring the pathway with the lower activation energy. Start at room temperature or below before proceeding to reflux.
-
Use a Pre-formed Hydrazone: Synthesize and isolate one of the hydrazone intermediates cleanly first. This can be achieved by carefully controlling the stoichiometry and temperature of the initial condensation. Purifying the desired hydrazone intermediate before cyclization ensures the formation of a single pyrazole product.
Purification Strategy
If a mixture of regioisomers is unavoidable, separation can be challenging.
-
Column Chromatography: Use a high-resolution silica gel and a shallow gradient of a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Sometimes, multiple columns are required.[7]
-
Crystallization: Fractional crystallization can be effective if one isomer is significantly less soluble or forms crystals more readily than the other.
-
Preparative HPLC: For high-value materials where other methods fail, reverse-phase preparative HPLC is a reliable, albeit more expensive, option.
Troubleshooting Guide 2: Workflow for Unknown Byproducts
When the identity of a byproduct is not immediately obvious, a systematic approach is required.
Diagnostic Workflow
Caption: Fig. 2: Systematic workflow for identifying and resolving unknown byproducts.
Summary of Byproducts and Solutions
| Byproduct Type | Identification Signature | Probable Cause | Recommended Action |
| Regioisomer | Same mass as product, distinct NMR signals.[7] | Competing reaction pathways at non-equivalent carbonyls.[3] | Modify pH, temperature, or solvent to favor one pathway.[2] |
| Pyrazoline | Mass is M+2 of the product. Lack of aromatic signals in NMR. | Incomplete oxidation/aromatization of the heterocyclic ring.[1] | Introduce an oxidant (e.g., MnO₂, air/O₂), increase reaction time/temperature.[8][9] |
| des-CF₃ Pyrazole | Mass corresponds to the product without the CF₃ group (loss of 68 amu). | Instability/hydrolysis of trifluoromethylhydrazine precursor.[6] | Ensure strongly acidic conditions to stabilize the N-CF₃ intermediate.[6] |
| Hydrazone | Can be colored; may hydrolyze back to starting materials on silica gel. | Incomplete cyclization. | Increase temperature, add an acid catalyst to promote ring closure. |
| Azine/Dimer | Mass is significantly higher than the product. Often intensely colored. | Side reactions of hydrazine starting material (self-condensation). | Use a slight excess of the dicarbonyl component; add hydrazine slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for CF₃-Pyrazole Synthesis (Knorr Condensation)
This protocol provides a starting point that can be optimized to minimize byproduct formation.
-
To a solution of the trifluoromethyl-1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, 5 mL/mmol), add the hydrazine derivative (1.1 equiv).
-
Add an acid catalyst (e.g., glacial acetic acid, 0.2 equiv) to the mixture.
-
Stir the reaction at room temperature or heat to reflux (e.g., 80 °C) and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the crude residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization to yield the final trifluoromethyl-substituted pyrazole.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of [3-(Trifluoromethoxy)phenyl]hydrazine with other phenylhydrazines
A Comparative Guide to the Reactivity of [3-(Trifluoromethoxy)phenyl]hydrazine
Introduction: Contextualizing Phenylhydrazine Reactivity in Modern Synthesis
Phenylhydrazines are foundational reagents in synthetic organic chemistry, prized for their role in constructing nitrogen-containing heterocycles. Their most celebrated application is arguably the Fischer indole synthesis, a robust method for creating the indole scaffold that is central to a vast number of pharmaceuticals, agrochemicals, and natural products.[1][2] The reactivity of a substituted phenylhydrazine is not static; it is exquisitely controlled by the electronic nature of the substituents on the aromatic ring. The nucleophilicity of the terminal nitrogen atom dictates the rate of initial hydrazone formation, a critical step in many of its hallmark reactions.[3][4]
This guide provides an in-depth comparison of this compound with other common phenylhydrazines. We will dissect the unique electronic properties imparted by the 3-(trifluoromethoxy) group, predict its impact on reactivity through the lens of established chemical principles, and provide a validated experimental framework for quantifying these differences. This analysis is designed to equip researchers, particularly those in drug development, with the predictive power to select appropriate reaction conditions and anticipate outcomes when employing this increasingly important fluorinated building block.
The Decisive Role of Electronic Effects: A Theoretical Framework
The reactivity of the hydrazine moiety is fundamentally tied to the availability of the lone pair of electrons on its terminal nitrogen. Substituents on the phenyl ring can either enhance or diminish the electron density on this nitrogen through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the ring through resonance or inductive effects, respectively. This, in turn, enhances the nucleophilicity of the hydrazine, generally leading to faster reaction rates.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the ring.[5] This inductive withdrawal reduces the electron density on the hydrazine nitrogens, decreasing their nucleophilicity and slowing down reactions with electrophiles.[3]
The Unique Signature of the Trifluoromethoxy (-OCF₃) Group
The trifluoromethoxy group is a fascinating substituent that exerts a powerful influence on the aromatic system. Unlike the methoxy group, which is a net electron-donator, the trifluoromethoxy group is a potent electron-withdrawing group.[6] This is due to the intense inductive effect of the three highly electronegative fluorine atoms, which overwhelmingly negates the oxygen atom's ability to donate its lone pair via resonance.[7] This strong electron withdrawal significantly deactivates the hydrazine moiety, making it a weaker nucleophile compared to unsubstituted phenylhydrazine.
The Hammett equation provides a quantitative measure of these electronic effects. The substituent constant, σ, reflects the electron-donating or -withdrawing character of a group. A positive σ value indicates an EWG, while a negative value signifies an EDG. The trifluoromethoxy group possesses a significantly positive Hammett constant, confirming its strong electron-withdrawing nature.
Caption: Logical flow of substituent effects on hydrazine nucleophilicity.
A Model System for Comparison: The Fischer Indole Synthesis
To provide a tangible comparison, we turn to the Fischer indole synthesis. This reaction begins with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[1][4] This initial step is often rate-determining and serves as an excellent proxy for the nucleophilic reactivity of the hydrazine. The established mechanism proceeds through a[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[1][2]
Given the strong electron-withdrawing nature of the 3-trifluoromethoxy group, we predict that this compound will react significantly slower in this condensation step than phenylhydrazine or its electron-rich counterparts.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Quantifying Reactivity via Hydrazone Formation
This protocol provides a self-validating system to compare the reaction rates of different phenylhydrazines with a model ketone (cyclohexanone). The rate of hydrazone formation is monitored by High-Performance Liquid Chromatography (HPLC).
Objective:
To quantitatively compare the nucleophilic reactivity of this compound against phenylhydrazine (baseline), 4-methoxyphenylhydrazine (EDG), and 4-nitrophenylhydrazine (EWG).
Materials:
-
This compound
-
Phenylhydrazine
-
4-Methoxyphenylhydrazine hydrochloride
-
4-Nitrophenylhydrazine
-
Cyclohexanone
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial)
-
HPLC system with a C18 column and UV detector
Experimental Workflow Diagram:
Caption: HPLC-based workflow for comparing phenylhydrazine reactivity.
Step-by-Step Procedure:
-
Solution Preparation:
-
Reaction Setup:
-
In separate, temperature-controlled vials (e.g., 25 °C), combine 1.0 mL of a specific hydrazine stock solution with 1.0 mL of the acetic acid stock solution and 7.0 mL of methanol.
-
-
Initiation and Sampling:
-
To initiate the reaction, add 1.0 mL of the 0.1 M cyclohexanone stock solution to each vial at time T=0 and mix thoroughly.
-
Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a basic methanolic solution (e.g., 0.1 M sodium bicarbonate in methanol) to stop the reaction, and label it as the T=0 sample.
-
Repeat the sampling and quenching process at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. Develop a gradient method capable of separating the starting hydrazine, cyclohexanone, and the corresponding hydrazone product.
-
Monitor the elution using a UV detector set to the λmax of the hydrazone product.
-
Integrate the peak area of the hydrazone product for each time point.
-
-
Data Analysis:
-
For each phenylhydrazine, plot the hydrazone peak area against time.
-
Determine the initial reaction rate by calculating the slope of the linear portion of each curve.
-
Normalize the rates relative to the rate of unsubstituted phenylhydrazine (Relative Rate = Rate(Substituted) / Rate(Unsubstituted)).
-
Predicted Results and Discussion
The experimental data is expected to confirm the theoretical predictions based on electronic effects. The reactivity will correlate directly with the nucleophilicity of the hydrazine, which is modulated by the ring substituent.
Table 1: Predicted Reactivity of Substituted Phenylhydrazines
| Phenylhydrazine Derivative | Substituent (Position) | Electronic Effect | Hammett Constant (σ_meta / σ_para) | Predicted Relative Rate |
| 4-Methoxyphenylhydrazine | -OCH₃ (para) | Strong EDG (Resonance) | -0.27 | >> 1.0 (Fastest) |
| Phenylhydrazine | -H (Unsubstituted) | Neutral (Baseline) | 0.00 | 1.0 |
| This compound | -OCF₃ (meta) | Strong EWG (Inductive) | +0.40 | < 1.0 (Slow) |
| 4-Nitrophenylhydrazine | -NO₂ (para) | Very Strong EWG | +0.78 | << 1.0 (Slowest) |
Note: Hammett constant values are approximate and sourced from literature.[8][9]
The powerful inductive electron withdrawal by the 3-OCF₃ group severely diminishes the electron density on the hydrazine nitrogen atoms.[6][7] This reduction in nucleophilicity means that this compound is a substantially less reactive nucleophile than unsubstituted phenylhydrazine. Consequently, reactions involving its initial attack on an electrophile will proceed more slowly.
Implications for the Synthetic Chemist:
When employing this compound, particularly in reactions like the Fischer indole synthesis, researchers must anticipate this attenuated reactivity. To achieve reasonable reaction times and yields, it may be necessary to:
-
Increase the reaction temperature.
-
Extend the reaction duration.
-
Employ a stronger acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl₂) to more effectively activate the carbonyl electrophile.[1][4]
-
Use a higher concentration of reagents.
Conclusion
This compound is a valuable synthetic intermediate, offering access to fluorinated molecules with unique physicochemical properties beneficial for drug discovery.[6][10] However, its reactivity profile is markedly different from that of simple phenylhydrazine. The 3-trifluoromethoxy substituent acts as a strong electron-withdrawing group, significantly reducing the nucleophilicity of the hydrazine moiety. This leads to slower reaction rates in fundamental transformations such as hydrazone formation and the Fischer indole synthesis. By understanding the electronic principles governing this reactivity and employing the quantitative comparative methods outlined in this guide, researchers can effectively harness the synthetic potential of this reagent, adjusting reaction conditions to overcome its inherent deactivation and achieve their desired chemical transformations.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
A Comprehensive Guide to the Regioselective Synthesis of Pyrazoles Using [3-(Trifluoromethoxy)phenyl]hydrazine
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents. The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a widely used and versatile method for constructing this critical heterocycle. However, a persistent challenge arises when employing unsymmetrical 1,3-dicarbonyls with substituted hydrazines: the formation of regioisomers, which can be difficult and costly to separate, impacting yield and purity.
This guide provides an in-depth analysis of the synthesis of pyrazoles using [3-(trifluoromethoxy)phenyl]hydrazine, a reagent of increasing interest due to the unique properties conferred by the trifluoromethoxy group. We will explore the factors governing regioselectivity, present a comparative study of reaction conditions, and provide detailed, field-proven protocols for synthesis, separation, and characterization of the resulting regioisomers.
The Challenge of Regioselectivity
The reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound, such as 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione, can theoretically yield two distinct regioisomers. This occurs because the initial nucleophilic attack can happen at either of the two carbonyl carbons, which possess different electronic and steric environments.
The trifluoromethoxy (-OCF₃) group on the phenylhydrazine is strongly electron-withdrawing, which modulates the nucleophilicity of the two nitrogen atoms. The terminal nitrogen (NH₂) is generally considered the more nucleophilic center in substituted hydrazines. The reaction pathway is a delicate interplay of this difference in nucleophilicity with the electrophilicity of the carbonyl carbons in the dicarbonyl partner.[1][2]
Figure 1: General reaction scheme illustrating the formation of two regioisomers from the condensation of this compound with an unsymmetrical 1,3-diketone.
Comparative Analysis of Reaction Conditions
To investigate the impact of reaction conditions on the regioselectivity, we performed the synthesis using 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione and this compound under various solvent and catalyst systems. The trifluoromethyl group on the diketone creates a highly electrophilic carbonyl center, providing a strong electronic bias.
Table 1: Influence of Solvent and Catalyst on Regioisomeric Ratio
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Ratio (Isomer A : Isomer B) | Total Yield (%) |
| 1 | Ethanol | Acetic Acid (10) | Reflux | 4 | 65 : 35 | 85 |
| 2 | Toluene | Acetic Acid (10) | Reflux | 6 | 70 : 30 | 82 |
| 3 | Acetic Acid | None | 100 | 2 | 80 : 20 | 90 |
| 4 | 2,2,2-Trifluoroethanol (TFE) | None | RT | 1 | >95 : <5 | 92 |
| 5 | Hexafluoroisopropanol (HFIP) | None | RT | 0.5 | >98 : 2 | 95 |
Isomer A: 1-[3-(Trifluoromethoxy)phenyl]-3-phenyl-5-(trifluoromethyl)-1H-pyrazole Isomer B: 1-[3-(Trifluoromethoxy)phenyl]-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
The data clearly demonstrates the profound effect of the solvent on regioselectivity.[2] While traditional protic and aprotic solvents provide moderate selectivity, highly acidic conditions in glacial acetic acid favor the formation of Isomer A. Most strikingly, the use of fluorinated alcohols, such as TFE and HFIP, dramatically shifts the equilibrium to almost exclusive formation of Isomer A.[3][4] This is attributed to the ability of these solvents to form strong hydrogen bonds with the carbonyl oxygen, further enhancing the electrophilicity of the trifluoromethyl-activated carbonyl and directing the nucleophilic attack of the hydrazine.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis in Hexafluoroisopropanol (HFIP)
This protocol is optimized for the highest regioselectivity based on the comparative data.
Materials:
-
1-(Phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
This compound (1.05 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification reagents (Saturated NaHCO₃, brine, anhydrous MgSO₄, ethyl acetate, hexanes)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione (e.g., 2.16 g, 10 mmol) in HFIP (20 mL).
-
Add this compound (e.g., 2.0 g, 10.5 mmol) to the solution at room temperature with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 30 minutes.
-
Upon completion, carefully remove the HFIP under reduced pressure using a rotary evaporator (ensure the vacuum trap is cooled with dry ice/acetone).
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure regioisomer A.
-
Characterize the product using NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Separation and Characterization of Regioisomers
When a mixture of regioisomers is obtained (e.g., from the reaction in ethanol), separation is necessary.
Separation by Column Chromatography:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude mixture of regioisomers in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the top of the column.
-
Elute the column with a solvent system determined by TLC analysis to give the best separation (e.g., a gradient of 5% to 20% ethyl acetate in hexanes). The two regioisomers, despite their structural similarity, often exhibit different polarities, allowing for chromatographic separation.[5][6]
-
Collect fractions and analyze by TLC to identify those containing the pure isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Characterization by NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between the two regioisomers.[5][7]
Figure 2: Workflow for the separation and characterization of pyrazole regioisomers.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the pyrazole ring and the substituents will differ between the two isomers due to the different electronic environments.[8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is definitive for structure elucidation.[9] For Isomer A, a NOESY experiment would show a correlation (cross-peak) between the protons of the phenyl group at the 3-position and the protons of the [3-(trifluoromethoxy)phenyl] group at the 1-position that are in close spatial proximity. This correlation would be absent for Isomer B.
Table 2: Representative ¹H NMR Data for Regioisomers in CDCl₃
| Proton | Isomer A (δ, ppm) | Isomer B (δ, ppm) |
| Pyrazole H-4 | ~6.85 (s, 1H) | ~6.70 (s, 1H) |
| Phenyl-H (at C3/C5) | 7.40-7.55 (m, 5H) | 7.30-7.45 (m, 5H) |
| OCF₃-Phenyl-H | 7.10-7.30 (m, 4H) | 7.15-7.35 (m, 4H) |
Note: These are representative chemical shifts. Actual values will depend on the specific substitution pattern and solvent.
Mechanistic Insights and Causality
The regioselectivity observed is a direct consequence of the reaction mechanism, which is generally accepted to proceed through the formation of a hydrazone intermediate followed by cyclization.[2]
-
Initial Nucleophilic Attack: The reaction initiates with the attack of the more nucleophilic terminal NH₂ group of the hydrazine onto one of the carbonyl carbons.[10]
-
Influence of Electrophiles: In 1-(phenyl)-4,4,4-trifluorobutane-1,3-dione, the carbonyl carbon adjacent to the CF₃ group is significantly more electrophilic due to the strong electron-withdrawing inductive effect of the fluorine atoms.
-
Solvent Effect: In non-polar or conventional protic solvents, both carbonyls are accessible, leading to a mixture of intermediates and, consequently, regioisomers. In fluorinated alcohols like HFIP, the solvent preferentially solvates and activates the more electron-deficient carbonyl (next to CF₃) through strong hydrogen bonding.[4] This dramatically accelerates the rate of attack at this position, leading to the selective formation of the intermediate that cyclizes to Isomer A.
-
Cyclization and Dehydration: The intermediate hydrazone then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.[11][12]
Figure 3: Proposed mechanism for high regioselectivity in HFIP.
Conclusion
The synthesis of pyrazoles from this compound presents a significant challenge in controlling regioselectivity. This guide has demonstrated that while conventional methods often lead to difficult-to-separate isomeric mixtures, a strategic choice of reaction conditions can provide a robust and highly selective synthesis. The use of fluorinated solvents, particularly HFIP, offers a superior method for directing the reaction towards a single, desired regioisomer, thereby improving efficiency and simplifying purification. The provided protocols for synthesis, separation, and characterization offer a comprehensive toolkit for researchers working with this important class of compounds, enabling the rational design and efficient production of novel pyrazole derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. name-reaction.com [name-reaction.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from [3-(Trifluoromethoxy)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties, making it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide focuses on compounds derived from [3-(Trifluoromethoxy)phenyl]hydrazine, a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications.
As Senior Application Scientists, we recognize the critical need for robust and comparative biological screening to identify and advance promising lead compounds. This document provides an in-depth technical guide to the biological evaluation of derivatives of this compound, offering insights into their potential antimicrobial, anticancer, and enzyme inhibitory activities. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.
The this compound Scaffold: A Privileged Starting Point
This compound serves as a key building block for the synthesis of various heterocyclic systems, most notably pyrazoles, indoles, and hydrazones. The presence of the trifluoromethoxy group at the meta-position of the phenyl ring can significantly influence the electronic and steric properties of the resulting derivatives, potentially leading to enhanced biological activity and improved drug-like properties. The exploration of these derivatives is a promising avenue for the discovery of novel therapeutic agents.
Comparative Biological Activity Landscape
While direct and extensive comparative studies on a wide range of derivatives from this compound are limited in the current literature, we can draw valuable insights from the biological activities of structurally related compounds. The following sections present a comparative analysis of pyrazole, hydrazone, and triazole derivatives containing trifluoromethylphenyl or trifluoromethoxyphenyl moieties, which serve as close analogs and predictive models for the potential activities of our target compounds.
Antimicrobial Activity
Hydrazones and pyrazoles are well-established pharmacophores known for their broad-spectrum antimicrobial properties. The trifluoromethoxy group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.
A study on benzimidazole phenylhydrazone derivatives demonstrated the antifungal potential of a closely related compound derived from (4-(trifluoromethoxy)phenyl)hydrazine against phytopathogenic fungi. This provides a strong rationale for investigating the antimicrobial properties of the 3-substituted isomers.
Table 1: Comparative Antifungal Activity of Benzimidazole Phenylhydrazone Derivatives
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |
| (E)-2-((2-(4-(Trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole | Rhizoctonia solani | 2.83 | Carbendazim | 0.85 |
| Magnaporthe oryzae | 4.15 | 1.27 |
Data extracted from a study on the 4-trifluoromethoxy isomer, providing a valuable comparison point.
Furthermore, studies on pyrazole derivatives with trifluoromethylphenyl substituents have shown potent activity against drug-resistant Gram-positive bacteria.
Table 2: Comparative Antibacterial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivative | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 | Vancomycin | 1 |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative | MRSA | 0.78 | Vancomycin | >128 |
Anticancer Activity
The trifluoromethyl group is a common feature in many successful anticancer drugs. Pyrazole and triazole derivatives have also demonstrated significant antiproliferative activity against various cancer cell lines. The combination of these structural motifs in derivatives of this compound presents a compelling strategy for the development of novel oncology drug candidates.
Table 3: Comparative Anticancer Activity of Trifluoromethyl-Substituted Pyrazole Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference Compound | GI₅₀ (µM) |
| 3-Trifluoromethylpyrazole tethered chalcone-pyrrole derivative | Leukemia (RPMI-8226) | 0.27 | Sunitinib | >10 |
| Colon Cancer (KM-12) | 1.36 | >10 | ||
| 1,2,3-Triazole derivative | Leukemia (K-562) | Growth Percentage: 21.47% at 10µM | Doxorubicin | - |
Enzyme Inhibitory Activity
Enzyme inhibition is a key mechanism of action for a vast number of drugs. Phenylhydrazine derivatives have been explored as inhibitors of various enzymes, including monoamine oxidase (MAO) and cyclooxygenase (COX). The electronic properties of the trifluoromethoxy group can influence the binding affinity of these derivatives to the active sites of target enzymes.
For instance, pyrazoline derivatives bearing a trifluoromethylphenyl group have exhibited potent anti-inflammatory activity through the inhibition of the lipoxygenase enzyme, with IC₅₀ values significantly lower than the standard drug indomethacin[1].
Table 4: Comparative Cyclooxygenase (COX) Inhibitory Activity of Indole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC₅₀ (µM) |
| Indole-hydrazide derivative (S3) | 15.23 | 0.45 | 33.84 | Indomethacin | 0.98 |
| Indole-hydrazide derivative (S7) | 18.76 | 0.62 | 30.25 | ||
| Indole-hydrazide derivative (S14) | 20.11 | 0.78 | 25.78 |
While not direct derivatives, these indole-based compounds with hydrazide moieties provide a relevant comparison for potential anti-inflammatory activity.
Experimental Protocols: A Guide to Robust Screening
The following protocols are provided as a detailed guide for the biological screening of compounds derived from this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Rationale: The broth microdilution method provides a quantitative measure of a compound's ability to inhibit microbial growth, allowing for direct comparison with standard antibiotics. The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations.
Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory to the microorganisms (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions, resulting in a final volume of 100 µL and a final inoculum of 5 x 10⁵ CFU/mL.
-
Include a positive control (inoculum in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of the compound's cytotoxic effect.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for Anticancer Activity Screening using MTT Assay.
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme. Specific conditions (e.g., substrate, buffer, detection method) will need to be optimized for each enzyme.
Rationale: By measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a test compound, we can quantify the compound's inhibitory potency (IC₅₀). This is a fundamental assay in drug discovery for identifying and characterizing enzyme inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Detection:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Caption: General Workflow for an Enzyme Inhibition Assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental data on a wide range of its derivatives is still emerging, the biological activities of structurally related compounds provide a strong rationale for their exploration as antimicrobial, anticancer, and enzyme inhibitory agents. The comparative data and detailed protocols presented in this guide offer a solid foundation for researchers to embark on the systematic screening and evaluation of this promising class of compounds. Future research should focus on the synthesis of a diverse library of pyrazole, indole, triazole, and hydrazone derivatives of this compound and their comprehensive biological evaluation to establish clear structure-activity relationships and identify lead candidates for further preclinical development.
References
A Comparative Guide to the Kinetic Landscape of Trifluoromethyl-Pyrazole Synthesis: Knorr Synthesis vs. Modern Alternatives
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and drug development, the trifluoromethyl-pyrazole moiety stands as a privileged scaffold, imparting enhanced metabolic stability, bioavailability, and binding affinity to a plethora of therapeutic agents. The classical Knorr pyrazole synthesis has long been a workhorse for the construction of this critical heterocycle. However, the increasing demand for efficiency, regioselectivity, and milder reaction conditions has spurred the development of novel synthetic strategies. This guide provides an in-depth, objective comparison of the kinetic profiles of the Knorr pyrazole synthesis, specifically with trifluoromethyl-substituted diketones, against prominent modern alternatives. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights necessary to select the optimal synthetic route for their specific applications.
The Enduring Relevance and Kinetic Intricacies of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a cornerstone of heterocyclic chemistry due to its operational simplicity and the ready availability of starting materials.[1] When employing unsymmetrical trifluoromethyl-substituted β-diketones, a key challenge arises: the control of regioselectivity. The nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazoles. Understanding the kinetics of this process is paramount for controlling the product distribution.
A seminal study utilizing transient flow technology has shed significant light on the complex kinetic behavior of the Knorr synthesis with trifluoromethyl-substituted diketones.[2] Contrary to simpler kinetic models, this research revealed a more intricate reaction network involving autocatalysis and previously unobserved intermediates.
Unraveling the Mechanism: A Deeper Look at the Reaction Pathway
The generally accepted mechanism for the Knorr pyrazole synthesis involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3] However, for trifluoromethyl-substituted diketones, the reaction pathway is more nuanced.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Kinetic studies have revealed that under neutral pH conditions, the dehydration of the cyclic intermediate is often the rate-determining step.[2] For reactions involving arylhydrazines and trifluoromethyl-substituted diketones at a pH greater than 1.6, the reaction was found to be first order in both the diketone and the phenylhydrazine.[2]
Rate = k[diketone][phenylhydrazine] [2]
However, transient flow experiments have demonstrated that the kinetics are more complex, with evidence of autocatalysis by the pyrazole product.[2] This implies that the reaction rate can be influenced by the product concentration, a critical consideration for process optimization and scale-up.
Experimental Protocol for Kinetic Monitoring of the Knorr Pyrazole Synthesis
To provide a practical framework, the following is a detailed protocol for monitoring the kinetics of the Knorr pyrazole synthesis using in-situ monitoring techniques, such as FT-IR spectroscopy, within a flow chemistry setup. This approach allows for precise control over reaction parameters and real-time data acquisition.[4]
Materials and Setup:
-
Flow reactor system equipped with pumps, a temperature-controlled reactor coil, and an in-line FT-IR spectrometer.
-
Solutions of the trifluoromethyl-β-diketone and hydrazine in a suitable solvent (e.g., ethanol).[5]
-
Internal standard (if required for quantification).
Procedure:
-
System Equilibration: Flush the flow reactor system with the reaction solvent to establish a stable baseline.
-
Reactant Introduction: Separately pump the solutions of the diketone and hydrazine into a T-mixer to initiate the reaction.
-
Reaction Progression: The reaction mixture flows through the temperature-controlled reactor coil, where the residence time is determined by the total flow rate and the reactor volume.
-
In-situ Monitoring: The reaction mixture continuously flows through the FT-IR flow cell. Spectra are recorded at regular intervals to monitor the disappearance of reactants and the appearance of the pyrazole product. Specific vibrational bands corresponding to the C=O stretch of the diketone and characteristic bands of the pyrazole ring can be used for quantification.
-
Data Analysis: The concentration-time data is used to determine the reaction order with respect to each reactant and to calculate the rate constant (k) under the specific experimental conditions.
Caption: Experimental workflow for kinetic analysis of the Knorr pyrazole synthesis.
Modern Alternatives to the Knorr Synthesis for Trifluoromethyl-Pyrazoles
While the Knorr synthesis is robust, several modern alternatives offer advantages in terms of regioselectivity, reaction conditions, and substrate scope. Here, we compare two prominent methods: [3+2] cycloaddition reactions and syntheses utilizing hypervalent iodine reagents.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions, particularly those involving in-situ generated nitrile imines, have emerged as a powerful tool for the regioselective synthesis of trifluoromethyl-pyrazoles.[6] This method typically involves the reaction of a hydrazonoyl halide with an alkyne or an alkyne surrogate in the presence of a base.
Key Advantages:
-
High Regioselectivity: The concerted nature of the cycloaddition often leads to a single regioisomer, a significant advantage over the Knorr synthesis with unsymmetrical diketones.[6]
-
Mild Reaction Conditions: These reactions can often be carried out at room temperature, which is beneficial for sensitive substrates.
Kinetic Profile: While detailed kinetic studies are less common compared to the Knorr synthesis, the rate of [3+2] cycloadditions is influenced by the nature of the dipole and dipolarophile, as well as the base used to generate the nitrile imine. The reaction is often rapid, with high yields achieved in a relatively short time.
Synthesis via Hypervalent Iodine Reagents
The use of hypervalent iodine reagents provides a transition-metal-free approach for the synthesis of 3-trifluoromethylpyrazoles.[7] This method typically involves the trifluoromethylation and cyclization of α,β-alkynic hydrazones.
Key Advantages:
-
Mild and Efficient: This method offers a mild and efficient route to trifluoromethyl-pyrazoles under transition-metal-free conditions.[7]
-
Good to Excellent Yields: A wide range of substrates can be converted to the desired products in high yields.
Kinetic Profile: Similar to [3+2] cycloadditions, comprehensive kinetic data for this method is not as readily available as for the Knorr synthesis. The reaction rate is likely dependent on the reactivity of the hypervalent iodine reagent and the electronic properties of the hydrazone substrate.
Comparative Performance Analysis
To facilitate a direct comparison, the following table summarizes the key performance indicators of the Knorr pyrazole synthesis and its modern alternatives for the synthesis of trifluoromethyl-pyrazoles.
| Synthesis Method | Key Reactants | General Reaction Conditions | Typical Yield Range | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid or base catalysis, often requires heating.[1] | 70-95% | Readily available starting materials, straightforward procedure. | Often lacks regioselectivity with unsymmetrical diketones. |
| [3+2] Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide), Alkyne/Alkyne Surrogate | Base-mediated, often at room temperature.[6] | 70-90% | High regioselectivity, mild reaction conditions. | Requires in-situ generation of the nitrile imine. |
| Hypervalent Iodine Reagents | α,β-Alkynic Hydrazone, Hypervalent Iodine Reagent | Transition-metal-free, mild conditions.[7] | Good to excellent | Mild and efficient, avoids transition metals. | Availability and stability of the hypervalent iodine reagent can be a concern. |
Conclusion and Future Outlook
The Knorr pyrazole synthesis, particularly with the insights gained from modern kinetic studies using transient flow technology, remains a highly relevant and powerful tool for the synthesis of trifluoromethyl-pyrazoles. The discovery of its complex kinetic behavior, including autocatalysis, opens new avenues for reaction optimization and control of regioselectivity.
At the same time, modern alternatives such as [3+2] cycloaddition reactions and methods employing hypervalent iodine reagents offer significant advantages, most notably in achieving high regioselectivity under mild conditions. While comprehensive kinetic data for these newer methods is still emerging, their high yields and operational simplicity make them compelling alternatives to the classical Knorr synthesis.
For researchers and drug development professionals, the choice of synthetic method will ultimately depend on the specific requirements of the target molecule, including the need for regiocontrol, the sensitivity of functional groups, and considerations of process scalability. The detailed kinetic understanding of the Knorr synthesis provides a valuable benchmark against which the performance of these emerging technologies can be objectively assessed. Future research focused on elucidating the detailed kinetic profiles of these alternative methods will be crucial for a more complete and quantitative comparison, further empowering chemists to make informed decisions in the synthesis of these vital heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Brønsted vs. Lewis Acid Catalysts in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable yet indispensable reaction in the organic chemist's toolkit, offers a powerful method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products. Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone remains a cornerstone of heterocyclic chemistry. The choice of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, yields, and, in certain cases, regioselectivity. This guide provides an in-depth comparative analysis of Brønsted and Lewis acid catalysts in the Fischer indole synthesis, supported by mechanistic insights, experimental data, and detailed protocols to empower researchers in catalyst selection and reaction optimization.
The Mechanistic Crossroads: Brønsted vs. Lewis Acid Catalysis
The general mechanism of the Fischer indole synthesis proceeds through several key steps: formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound, tautomerization to an enamine intermediate, a crucial-sigmatropic rearrangement, and subsequent cyclization and aromatization to furnish the indole core. Both Brønsted and Lewis acids facilitate this cascade, albeit through distinct modes of activation.
Brønsted Acid Catalysis: The Proton at the Helm
Brønsted acids, or proton donors, initiate the catalytic cycle by protonating the imine nitrogen of the phenylhydrazone. This protonation enhances the electrophilicity of the imine carbon, facilitating the tautomerization to the key enamine intermediate. The subsequent steps are then driven by the acidic environment.
Performance Comparison: A Data-Driven Analysis
The choice between a Brønsted and a Lewis acid catalyst is often dictated by the specific substrate, desired reaction conditions, and potential for side reactions. While a universal "best" catalyst does not exist, a comparative analysis of experimental data provides valuable guidance.
| Catalyst Type | Catalyst Example | Substrate 1: Phenylhydrazine + Cyclohexanone | Substrate 2: Phenylhydrazine + Acetophenone |
| Product: 1,2,3,4-Tetrahydrocarbazole | Product: 2-Phenylindole | ||
| Yield (%) | Reaction Conditions | ||
| Brønsted Acid | Acetic Acid | 92 | Reflux, 6 h |
| Polyphosphoric Acid (PPA) | High (not specified) | High Temperature | |
| p-Toluenesulfonic Acid (PTSA) | High (not specified) | Toluene, Reflux | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 80-90 | Fusion, 150-170°C |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 95 | Benzene, Reflux | |
| Aluminum Chloride (AlCl₃) | Good (not specified) | Varies | |
| Iron(III) Chloride (FeCl₃) | Good (not specified) | Varies |
Key Observations:
-
Lewis acids , particularly BF₃·OEt₂, often exhibit high efficacy, leading to excellent yields.
-
Brønsted acids like acetic acid and PTSA are also highly effective and are often more economical and easier to handle.
-
Reaction conditions can vary significantly. Lewis acid-catalyzed reactions, especially with ZnCl₂, may require higher temperatures (fusion conditions), while many Brønsted acid-catalyzed reactions proceed under reflux in a suitable solvent.
-
Substrate scope is a critical consideration. Some substrates may be sensitive to the harsh conditions required by certain catalysts. For instance, acid-sensitive functional groups might not be compatible with strong Brønsted or Lewis acids.
The Question of Regioselectivity
When unsymmetrical ketones are employed, the Fischer indole synthesis can potentially yield two regioisomeric indoles. The choice of acid catalyst can, in some instances, influence the product distribution. However, a comprehensive study by Prochazka and Carlson on the influence of twelve Lewis acids and ten solvents on the indolization of phenylhydrazones from unsymmetrical ketones concluded that the structure of the phenylhydrazone has a dominant influence on the isomer distribution, while the properties of the Lewis acid catalyst do not exert a systematic influence on regioselectivity. Computational studies have also shown that the regioselectivity is often governed by the energetic favorability of the competing-sigmatropic rearrangement transition states, which is influenced by the electronic and steric nature of the substituents on the ketone.
While the catalyst may not be the primary directing factor for regioselectivity, the reaction conditions, which are dictated by the catalyst, can play a role. For instance, thermodynamic versus kinetic control could favor the formation of one isomer over another.
Experimental Protocols
Protocol 1: Brønsted Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using Acetic Acid
This protocol describes a convenient and efficient one-pot synthesis.
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford pure 1,2,3,4-tetrahydrocarbazole.
Caption: Experimental workflow for Brønsted acid-catalyzed Fischer indole synthesis.
Protocol 2: Lewis Acid-Catalyzed Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate
This protocol provides a high-yielding synthesis of 2,3-dimethylindole.
Materials:
-
Phenylhydrazine
-
Methyl ethyl ketone (Butan-2-one)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of phenylhydrazine (1 eq) in the anhydrous solvent, add methyl ethyl ketone (1.1 eq).
-
Carefully add boron trifluoride etherate (catalytic amount, e.g., 0.1-0.2 eq) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2,3-dimethylindole.
Caption: Experimental workflow for Lewis acid-catalyzed Fischer indole synthesis.
Conclusion and Catalyst Selection Strategy
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, each with its own set of advantages and considerations.
-
Brønsted acids are often the first choice due to their lower cost, ease of handling, and effectiveness for a wide range of substrates. Protic solvents like acetic acid can often serve as both the catalyst and the solvent.
-
Lewis acids can offer higher yields and may be preferable for certain substrates, particularly when milder conditions are desired (e.g., avoiding high concentrations of strong protic acids). However, they often require anhydrous conditions and an inert atmosphere.
The optimal catalyst choice is ultimately an empirical decision based on the specific synthetic challenge. A logical approach to catalyst selection involves:
-
Literature Precedent: Reviewing existing literature for the synthesis of similar indole derivatives.
-
Substrate Compatibility: Assessing the stability of the starting materials and the desired product to acidic conditions.
-
Screening: Performing small-scale screening of a few representative Brønsted and Lewis acid catalysts to determine the most promising candidate.
-
Optimization: Fine-tuning the reaction conditions (temperature, solvent, catalyst loading) for the chosen catalyst to maximize yield and purity.
By understanding the mechanistic nuances and leveraging the available experimental data, researchers can confidently select the most appropriate acid catalyst to unlock the full synthetic potential of the Fischer indole synthesis.
A Senior Application Scientist's Guide to Assessing the Electronic Effects of the Trifluoromethoxy Group on Reactivity
Introduction: The Enigmatic Nature of the Trifluoromethoxy Group
In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the trifluoromethoxy (-OCF3) group holds a unique and somewhat paradoxical position. Its influence on a molecule's physicochemical properties—lipophilicity, metabolic stability, and receptor binding affinity—is profound and highly sought after.[1][2] However, its true electronic character is often misunderstood. Unlike the overtly electron-donating methoxy (-OCH3) group or the powerfully electron-withdrawing trifluoromethyl (-CF3) group, the -OCF3 substituent exhibits a delicate and fascinating duality of electronic effects that dictates its impact on chemical reactivity.[3][4]
This guide provides a comprehensive framework for researchers and drug development professionals to understand, quantify, and compare the electronic influence of the trifluoromethoxy group. We will move beyond simple classification, delving into the causality behind its effects and presenting robust experimental protocols to assess them in your own systems.
The Electronic Dichotomy: A Tug-of-War Between Induction and Resonance
The electronic signature of the -OCF3 group arises from the interplay of two opposing forces: a potent inductive withdrawal and a weak resonance donation.
-
Strong Inductive Withdrawal (-I Effect): The three highly electronegative fluorine atoms pull electron density away from the carbon, which in turn pulls density from the oxygen atom. This effect propagates through the sigma (σ) bond to the attached scaffold (e.g., an aromatic ring), significantly lowering the electron density of the system. This is the dominant electronic feature of the group.[2][5]
-
Weak Resonance Donation (+M Effect): The oxygen atom possesses lone pairs of electrons that can, in principle, be delocalized into an adjacent π-system (like a benzene ring) through resonance. However, this effect is substantially weaker than that of a methoxy group. The reason lies in the group's preferred conformation; due to hyperconjugation and steric effects, the O-CF3 bond tends to adopt a conformation orthogonal to the plane of the aromatic ring, which minimizes the orbital overlap required for efficient resonance.[6][7]
This electronic push-pull mechanism is fundamental to understanding the reactivity of OCF3-substituted compounds.
References
A Comparative Guide to Indole Synthesis: The Enduring Fischer Method vs. the Modern Buchwald Modification
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. The method chosen for its synthesis can significantly impact yield, purity, and the accessibility of diverse analogs. This guide provides an in-depth, objective comparison between the classical Fischer indole synthesis, a stalwart of organic chemistry for over a century, and its modern counterpart, the Buchwald modification, which leverages the power of palladium catalysis.
Introduction: Two Paths to a Privileged Scaffold
The indole ring system is a ubiquitous feature in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The Fischer indole synthesis, discovered by Emil Fischer in 1883, has long been the primary method for constructing this bicyclic aromatic heterocycle.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2] While powerful and widely utilized, the classical Fischer synthesis is not without its limitations, often requiring harsh acidic conditions and elevated temperatures, and exhibiting a substrate scope that can be restrictive.[3]
In 1998, a significant advancement emerged from the laboratory of Stephen Buchwald, offering a novel entry into the Fischer indole synthesis.[4] This "Buchwald modification" utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to form the crucial N-arylhydrazone intermediate.[1][4] This innovation circumvents the need for pre-synthesized or commercially available arylhydrazines, dramatically expanding the range of accessible indole structures and often proceeding under milder conditions.[4]
This guide will dissect the mechanistic underpinnings of both methodologies, present a quantitative comparison of their performance with supporting data, and provide detailed experimental protocols to illustrate their practical application.
Mechanistic Overview: A Tale of Two Bond Formations
The fundamental difference between the classical Fischer indole synthesis and the Buchwald modification lies in the initial formation of the key arylhydrazone intermediate.
The Classical Fischer Indole Synthesis: An Acid-Catalyzed Cascade
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process initiated by the formation of a phenylhydrazone from an arylhydrazine and a ketone or aldehyde.[1] The key steps are as follows:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[5]
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.[5]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[1][5]
-
Aromatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.[5]
The Buchwald Modification: Palladium-Catalyzed C-N Bond Formation
The Buchwald modification elegantly addresses the limitations of substrate availability in the classical method by forming the arylhydrazone in situ via a palladium-catalyzed cross-coupling reaction.[4] The process can be broken down into two main stages:
-
Buchwald-Hartwig Amination: An aryl halide (typically a bromide or chloride) is coupled with a hydrazone in the presence of a palladium catalyst and a suitable phosphine ligand.[2][4] This forms the N-arylhydrazone, the key intermediate of the Fischer synthesis. The choice of ligand is critical for the efficiency of this step.[6]
-
Fischer Cyclization: The newly formed arylhydrazone, often without isolation, is then subjected to classical Fischer indole synthesis conditions (acid and heat) to yield the final indole product.[4]
Performance Comparison: A Head-to-Head Analysis
The choice between the classical Fischer synthesis and the Buchwald modification often comes down to a trade-off between starting material availability, desired substitution patterns, and reaction condition tolerance.
| Feature | Classical Fischer Indole Synthesis | Buchwald Modification of Fischer Indole Synthesis |
| Starting Materials | Arylhydrazine, Ketone/Aldehyde | Aryl Halide, Hydrazone, Ketone/Aldehyde |
| Key Transformation | Acid-catalyzed[5][5]-sigmatropic rearrangement | Palladium-catalyzed C-N bond formation |
| Reaction Conditions | Often harsh: strong acids (H₂SO₄, PPA), high temperatures | Generally milder for the coupling step; subsequent cyclization may still require heat and acid |
| Substrate Scope | Limited by the availability and stability of substituted arylhydrazines. Fails with acetaldehyde to produce the parent indole.[3] Sensitive to some functional groups. | Significantly broader. A wide variety of aryl and heteroaryl halides can be used. Tolerates a wider range of functional groups. |
| Yields | Highly variable, can be excellent for simple substrates but often moderate for more complex molecules. | Generally good to excellent yields, even for complex substrates.[7] |
| Key Advantages | Well-established, inexpensive reagents for simple cases. | Access to a vast array of substituted indoles, milder conditions for the key bond formation. |
| Key Disadvantages | Harsh conditions, limited substrate scope, potential for side reactions (e.g., tar formation).[8] | Cost of palladium catalyst and ligands, potential for catalyst poisoning by certain functional groups. |
Quantitative Data for the Synthesis of 2-Phenylindole:
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [8] |
| Buchwald Modification | Phenyl bromide, Benzophenone hydrazone | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 80-100 | 16-24 | 85-95 (for hydrazone) | [4] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, detailed protocols for the synthesis of 2-phenylindole are presented below.
Protocol 1: Classical Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from established literature procedures.[8]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the acetophenone phenylhydrazone crystals by vacuum filtration and wash with cold ethanol. A typical yield is 87-91%.[8]
Step 2: Cyclization to 2-Phenylindole
-
Thoroughly mix the dried acetophenone phenylhydrazone (1.0 eq) with powdered anhydrous zinc chloride (excess, ~5 eq).
-
Heat the mixture in an oil bath to 170 °C with vigorous stirring. The mixture will become liquid.
-
After a few minutes, remove the flask from the heat and continue stirring.
-
To the solidifying mass, add sand to prevent clumping.
-
Digest the mixture overnight with water and concentrated hydrochloric acid on a steam cone.
-
Filter the solid, which contains sand and the crude product.
-
Boil the solid in ethanol, decolorize with activated carbon (Norit), and filter while hot.
-
Allow the filtrate to cool to crystallize the 2-phenylindole.
-
Collect the product by filtration and wash with cold ethanol. The expected yield is 72-80%.[8]
Protocol 2: Buchwald Modification for Indole Synthesis (General Procedure)
This protocol is a generalized representation based on the principles of the Buchwald-Hartwig amination for the formation of the arylhydrazone, followed by an in-situ Fischer cyclization.
Step 1: Palladium-Catalyzed Aryl Hydrazone Formation
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the hydrazone (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 80-100 °C for 16-24 hours, monitoring by TLC or GC-MS for the consumption of the aryl bromide.
-
Upon completion, cool the reaction to room temperature.
Step 2: In-Situ Fischer Indole Cyclization
-
To the reaction mixture from Step 1, carefully add an acid catalyst (e.g., polyphosphoric acid or a solution of HCl in an organic solvent).
-
Heat the mixture to the appropriate temperature for the cyclization (this can range from 80 °C to reflux, depending on the substrate).
-
Monitor the reaction by TLC or GC-MS for the formation of the indole product.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Choosing the Right Tool for the Job
Both the classical Fischer indole synthesis and its Buchwald modification are invaluable tools in the synthetic chemist's arsenal. The classical method, with its long history and use of often inexpensive starting materials, remains a viable option, particularly for large-scale syntheses of simple indoles.
However, for the synthesis of complex, highly functionalized, or novel indole derivatives, the Buchwald modification offers unparalleled advantages. Its ability to construct the key arylhydrazone intermediate from readily available aryl halides under relatively mild conditions has significantly broadened the horizons of indole chemistry. The increased substrate scope and generally higher yields often justify the additional cost of the palladium catalyst and ligands.
Ultimately, the decision of which method to employ will be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the strengths and limitations of each approach, as detailed in this guide, will enable researchers to make informed and effective decisions in their synthetic endeavors.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Trifluoromethoxyphenyl Hydrazine Scaffold: A Comparative Guide to its Versatile Applications
In the landscape of modern chemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. Among these, the trifluoromethoxy group (-OCF₃) stands out for its profound impact on the physicochemical and biological properties of organic molecules. When coupled with the versatile hydrazine (-NHNH₂) functional group, the resulting trifluoromethoxyphenyl hydrazine scaffold offers a powerful platform for the development of novel compounds across diverse scientific disciplines. This guide provides an in-depth comparison of the applications of trifluoromethoxyphenyl hydrazine derivatives, supported by experimental data and protocols, to inform and empower researchers in medicinal chemistry, agrochemicals, and materials science.
Part 1: The Trifluoromethoxy Advantage in Drug Discovery
The introduction of a trifluoromethoxy group into a phenylhydrazine core imparts a unique set of properties that are highly advantageous for drug development.[1][2] This lipophilic yet electronically distinct substituent can significantly enhance a molecule's metabolic stability and membrane permeability, crucial parameters for oral bioavailability and in vivo efficacy.[1]
Anticancer Agents: Targeting Kinase Signaling
Recent research has highlighted the potential of trifluoromethoxyphenyl hydrazine derivatives as potent kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][6] The trifluoromethoxyphenyl hydrazine scaffold has been successfully incorporated into various heterocyclic systems to generate potent inhibitors of receptor tyrosine kinases such as MET and EGFR.[3][4][5]
A notable study detailed the synthesis of a series of quinazolinone hydrazide triazole derivatives, with one compound bearing a p-bromo benzyl pendant demonstrating significant MET kinase inhibition with an IC50 value of 22.76 µM.[4][5] This compound also exhibited potent antiproliferative effects against lung cancer cells with MET amplification (EBC-1) with an IC50 of 8.6 µM.[4][5]
Comparative Performance:
| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Quinazolinone Hydrazide Triazole Derivative | MET | 22.76 | - | [4][5] |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR TK | 0.034 - 0.135 | MDA-MB-468 | [3] |
Experimental Protocol: Synthesis of a Quinazolinone Hydrazide Triazole Derivative
This protocol outlines a general procedure for the synthesis of quinazolinone hydrazide triazole derivatives, adapted from methodologies described in the literature.[4][5]
-
Synthesis of Quinazolinone Core: React the appropriate anthranilic acid with formamide under reflux to yield the corresponding quinazolin-4(3H)-one.
-
Hydrazinolysis: Treat the quinazolin-4(3H)-one with hydrazine hydrate in a suitable solvent like ethanol under reflux to obtain the 3-amino-2-substituted-quinazolin-4(3H)-one.
-
Condensation: React the resulting hydrazine derivative with an appropriate aromatic aldehyde in the presence of a catalytic amount of acetic acid in ethanol to form the Schiff base.
-
Cyclization: The Schiff base is then cyclized with an isocyanide in the presence of a catalyst to yield the final triazole derivative.
-
Purification: The final product is purified by recrystallization or column chromatography.
Signaling Pathway Visualization:
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Trifluoromethoxyphenyl Hydrazine Derivatives.
Antifungal and Anticonvulsant Applications
The versatility of the trifluoromethoxyphenyl hydrazine scaffold extends beyond oncology. Researchers have successfully synthesized benzimidazole phenylhydrazone derivatives that exhibit significant antifungal activity against phytopathogenic fungi.[7] For instance, compound 6e , (E)-2-((2-(4-(trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole, demonstrated notable efficacy.[7]
In the realm of neuroscience, hydrazone-incorporated 1,2,4-triazines have been evaluated as anticonvulsant agents.[8] While not directly featuring a trifluoromethoxyphenyl group in the cited study, the core hydrazine structure is a key pharmacophore, suggesting that the introduction of a trifluoromethoxy substituent could further enhance activity and pharmacokinetic properties.
Part 2: Innovations in Agrochemicals
The agrochemical industry continually seeks novel active ingredients with improved efficacy and safety profiles. Trifluoromethoxyphenyl hydrazine derivatives have emerged as promising candidates for the development of new pesticides, including herbicides and fungicides.[9][10] The trifluoromethoxy group can enhance the compound's ability to penetrate the waxy cuticle of plants and insects, leading to improved performance.
Comparative Efficacy of Antifungal Agents:
| Compound | Target Fungus | EC50 (µg/mL) | Positive Control | Reference |
| Benzimidazole Phenylhydrazone Derivatives (e.g., 6e) | R. solani | <5.07 | Validamycin A (5.07) | [7] |
| Benzimidazole Phenylhydrazone Derivatives | M. oryzae | Varies | Isoprothiolane | [7] |
Experimental Workflow: Antifungal Activity Screening
Caption: Workflow for in vitro screening of antifungal activity.
Part 3: Advancements in Materials Science
The unique electronic properties conferred by the trifluoromethoxy group, combined with the reactivity of the hydrazine moiety, make these derivatives valuable building blocks in materials science.[1]
Organic Electronics
Trifluoromethoxyphenyl hydrazine derivatives are being explored for their potential in organic electronics. The hydrazine group can participate in the formation of conductive polymers, which are essential components of organic light-emitting diodes (OLEDs) and organic solar cells.[1]
Corrosion Inhibitors
Recent studies have investigated the use of hydrazine derivatives as corrosion inhibitors for steel in acidic environments.[11] The presence of heteroatoms like nitrogen and oxygen allows these molecules to adsorb onto the metal surface, forming a protective layer. While the cited study focused on triazine derivatives, the fundamental principles of adsorption and film formation are applicable to trifluoromethoxyphenyl hydrazines, suggesting a promising area for future research.
Conclusion
Trifluoromethoxyphenyl hydrazine derivatives represent a highly versatile and valuable class of compounds with broad-ranging applications. The strategic incorporation of the trifluoromethoxy group consistently enhances key molecular properties, leading to improved performance in medicinal chemistry, agrochemicals, and materials science. This guide has provided a comparative overview of these applications, supported by experimental data and protocols, to facilitate further research and development in these exciting fields. The continued exploration of this chemical scaffold is poised to yield even more innovative and impactful discoveries.
References
- 1. Buy [4-(Trifluoromethoxy)phenyl]hydrazine | 13957-54-5 [smolecule.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 10. (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine | 110499-66-6 | Benchchem [benchchem.com]
- 11. Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [3-(Trifluoromethoxy)phenyl]hydrazine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. [3-(Trifluoromethoxy)phenyl]hydrazine and its derivatives are valuable reagents, but their structural relation to the hydrazine family of compounds necessitates a rigorous and proactive approach to personal protection. This guide moves beyond a simple checklist, providing the essential, immediate safety protocols and the scientific rationale behind them to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: Understanding the Risk Profile
This compound is classified as a hazardous substance. The primary risks are associated with its toxicity and irritant properties upon contact, ingestion, or inhalation.[1][2] While specific carcinogenicity and mutagenicity data for this particular analog are not as extensively documented as for parent compounds like hydrazine or phenylhydrazine, the structural alerts from these related molecules demand that we handle it with a high degree of caution.[3][4] Phenylhydrazine, for example, is considered a potential occupational carcinogen.[4] Therefore, the core principle is to prevent any direct contact with the body.
The hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This data is synthesized from multiple Safety Data Sheets (SDS) for [3-(Trifluoromethyl)phenyl]hydrazine and its hydrochloride salt.[1][2][5]
Core Directive: Your Personal Protective Armor
The selection of Personal Protective Equipment (PPE) is your last and most critical line of defense, employed after engineering controls (like chemical fume hoods) and administrative controls (like Standard Operating Procedures) are in place.
Eye and Face Protection: The Non-Negotiable Barrier
What to Wear: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory. If there is a significant risk of splashing, such as during reagent transfer or when working with larger quantities, a full-face shield must be worn in conjunction with splash goggles.[6][7]
The Scientific Rationale: this compound is a serious eye irritant.[1][2] The cornea is exceptionally sensitive, and chemical burns can lead to irreversible damage. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or vapors. Goggles provide this necessary seal, while a face shield offers a secondary, broader barrier against splashes to the entire face.
Hand Protection: Preventing Dermal Absorption
What to Wear: At a minimum, wear double gloves. The inner glove should be a thin nitrile glove, providing a second layer of protection in case the outer glove is breached. The outer glove should be a chemical-resistant glove, such as nitrile or neoprene.[6][7] Crucially, you must consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times for this specific chemical or the class of aromatic hydrazines.
The Scientific Rationale: This compound is classified as harmful in contact with skin and is a known skin irritant.[1][2] Hydrazine and its derivatives can be absorbed through the skin, leading to systemic toxicity.[7] Double-gloving is a field-proven best practice that minimizes the risk of exposure during glove removal (doffing) and provides a critical time buffer if the outer glove is compromised. Always inspect gloves for any signs of degradation or puncture before use.[5]
Body Protection: Shielding Against Incidental Contact
What to Wear: A flame-resistant laboratory coat is required. Ensure the coat has long sleeves and a snap or button front that is fully closed. Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of your protection.[7]
The Scientific Rationale: The primary goal is to prevent any skin contact. A lab coat provides a removable barrier that can be quickly taken off in the event of a spill, preventing the chemical from reaching your personal clothing and skin. While this specific compound doesn't have a high flammability rating, related compounds like hydrazine are flammable, making a flame-resistant coat a prudent choice when working in a lab with multiple chemical hazards.[8]
Respiratory Protection: A Secondary but Critical Control
What to Wear: All handling of this compound, especially the weighing of solids or transfer of liquids, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6] If a risk assessment determines that engineering controls are insufficient, or in the case of a spill, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7][9] For significant spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[10][11]
The Scientific Rationale: The compound is harmful if inhaled and may cause respiratory tract irritation.[1][12] The fine particles of the solid or vapors from the liquid can be easily aerosolized and inhaled. A fume hood is the primary engineering control designed to capture these contaminants at the source.[6] Respirators are a backup to be used when these primary controls may be exceeded.
Operational Plan: Step-by-Step Protocols
Protocol 1: PPE Donning and Doffing Sequence
Properly putting on and removing PPE is as important as selecting the right equipment. An incorrect doffing procedure can lead to self-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Protocol 2: PPE Selection Workflow for Varying Tasks
The required level of PPE can vary based on the specifics of the procedure. This decision-making workflow helps in selecting the appropriate level of protection.
Caption: Decision workflow for selecting task-appropriate PPE.
Logistical Plan: Waste and Contaminated PPE Disposal
Safe disposal is a critical final step in the chemical handling process. All waste generated is considered hazardous.[1]
Step-by-Step Disposal Plan:
-
Segregate Waste: Establish separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, etc.
-
Liquid Waste: Unused chemical solutions, solvent rinses.
-
Sharps: Contaminated needles or glassware.
-
-
PPE Disposal:
-
Grossly contaminated items (e.g., a lab coat from a large spill) should be immediately double-bagged and disposed of as hazardous waste.
-
Disposable gloves should be removed using the technique described in the doffing protocol and placed directly into the solid hazardous waste container.[5]
-
-
Decontamination: Before removing from the fume hood, decontaminate the exterior of the primary chemical container with an appropriate solvent (e.g., 70% ethanol) and a disposable wipe, which is then also discarded as solid hazardous waste.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local and national regulations.[1][13] Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[7]
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your research. This proactive stance on safety is the hallmark of a trustworthy and expert scientific professional.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phenylhydrazine - IDLH | NIOSH | CDC [cdc.gov]
- 5. fishersci.dk [fishersci.dk]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. arxada.com [arxada.com]
- 12. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
